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  • Product: 2,4-Dichloro-8-(trifluoromethoxy)quinazoline
  • CAS: 959237-48-0

Core Science & Biosynthesis

Foundational

2,4-Dichloro-8-(trifluoromethoxy)quinazoline CAS number 959237-48-0

An In-Depth Technical Guide to 2,4-Dichloro-8-(trifluoromethoxy)quinazoline (CAS: 959237-48-0): A Key Intermediate in Modern Medicinal Chemistry Introduction: The Strategic Importance of Fluorinated Quinazolines The quin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dichloro-8-(trifluoromethoxy)quinazoline (CAS: 959237-48-0): A Key Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system are central to numerous FDA-approved therapeutics, particularly in oncology, where they form the core of several potent tyrosine kinase inhibitors.[3][4] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a pivotal strategy in modern drug design.[5] This group enhances critical pharmacokinetic properties, including metabolic stability, lipophilicity, and membrane permeability, thereby improving the overall drug-like profile of a molecule.[5][6]

This technical guide provides a comprehensive overview of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline, a highly functionalized intermediate poised for application in advanced drug discovery programs. As a Senior Application Scientist, this document synthesizes publicly available data with established chemical principles to offer researchers, scientists, and drug development professionals a practical and in-depth resource. We will explore its chemical properties, a robust synthetic pathway, its unique reactivity, and its potential applications as a versatile building block for novel therapeutic agents.

Compound Identity and Physicochemical Properties

2,4-Dichloro-8-(trifluoromethoxy)quinazoline is a synthetic organic compound featuring a quinazoline core substituted with two reactive chlorine atoms and a trifluoromethoxy group. These features make it an ideal starting point for the construction of diverse molecular libraries.

PropertyValueSource
CAS Number 959237-48-0[7]
Molecular Formula C₉H₃Cl₂F₃N₂O[7]
Molecular Weight 283.03 g/mol [7]
Appearance Solid (predicted)[8][9]
Purity ≥95%[7]
Storage Conditions 2-8°C, under inert gas[7]
MDL Number MFCD09954875[7]

Proposed Synthesis and Mechanistic Rationale

G cluster_0 Step 1: Cyclization (Hypothetical Precursor Synthesis) cluster_1 Step 2: Aromatic Chlorination A 2-Amino-3-(trifluoromethoxy)benzoic acid B 8-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione A->B Urea or NaOCN/Acid then base/acid workup C 8-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione D 2,4-Dichloro-8-(trifluoromethoxy)quinazoline C->D POCl₃ Reflux

Caption: Proposed two-step synthesis of the target compound.

The key transformation is the conversion of the quinazolinedione to the dichloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step. Its efficacy stems from its dual function: it acts as both a chlorinating agent and a dehydrating agent, effectively converting the amide-like carbonyl groups into chloro-substituted imines. The reaction is typically driven to completion by heating under reflux.

Experimental Protocol: Synthesis of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

This protocol is a representative procedure based on the synthesis of similar compounds and should be adapted and optimized.[11]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 10-15 volumes) to the flask. To facilitate the reaction, a catalytic amount of a tertiary amine base like N,N-diethylaniline (1.0 eq) can be added.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residual viscous oil onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate that forms is the crude product. Isolate the solid by vacuum filtration.

  • Purification: Wash the filtered solid extensively with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again. Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Chemical Reactivity: A Platform for Diversity

The synthetic value of 2,4-dichloro-8-(trifluoromethoxy)quinazoline lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.

Causality of Regioselectivity: This enhanced reactivity at C4 is due to the stabilizing effect of the adjacent nitrogen atom at position 1 (N1).[2] During nucleophilic attack at C4, the resulting negatively charged Meisenheimer intermediate is effectively stabilized through resonance involving this nitrogen. A similar attack at C2 does not benefit from such direct stabilization, leading to a higher activation energy barrier. This predictable regioselectivity allows for the sequential and controlled introduction of different nucleophiles.[2]

G cluster_0 Primary, Regioselective Substitution (SₙAr) cluster_1 Secondary Substitution Start 2,4-Dichloro-8-(trifluoromethoxy)quinazoline Product1 2-Chloro-4-(nucleophile)-8-(trifluoromethoxy)quinazoline Start->Product1 Nucleophile 1 Mild Conditions (e.g., R-NH₂) note1 C4 is the more reactive site due to stabilization by the N1 atom. Product1->note1 Product2 2,4-Di(nucleophile)-8-(trifluoromethoxy)quinazoline Product1->Product2 Nucleophile 2 Harsher Conditions (e.g., Higher Temp)

Caption: Regioselective reactivity of the dichloroquinazoline core.

General Protocol: Regioselective Amination at C4
  • Reaction Setup: Dissolve 2,4-dichloro-8-(trifluoromethoxy)quinazoline (1.0 eq) in a suitable solvent such as isopropanol, acetonitrile, or THF in a round-bottom flask.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. A non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5 eq) can be added to scavenge the HCl byproduct.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is typically complete within 1-6 hours. Monitor by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to yield the 4-amino-2-chloro-8-(trifluoromethoxy)quinazoline derivative.

Potential Applications in Drug Discovery

This intermediate is a prime candidate for generating libraries of compounds targeting a range of diseases. The trifluoromethyl group on quinazoline derivatives has shown particular promise in developing agents with antitumor and antimalarial properties.[5]

  • Tyrosine Kinase Inhibitors: The 4-anilinoquinazoline scaffold is the basis for several EGFR inhibitors used in cancer therapy.[4] This intermediate can be reacted with various substituted anilines to generate novel kinase inhibitor candidates.

  • Antimalarial Agents: Trifluoromethyl quinazolines have demonstrated potent activity against drug-resistant strains of Plasmodium falciparum.[5]

  • Anti-inflammatory and Neuroprotective Agents: Certain quinazoline derivatives have been shown to possess anti-inflammatory and neuroprotective effects, making this scaffold relevant for neurodegenerative disease research.[12]

G cluster_apps Potential Therapeutic Derivatives Core 2,4-Dichloro-8-(trifluoromethoxy) quinazoline App1 EGFR/Kinase Inhibitors (Anticancer) Core->App1 + Anilines App2 Novel Antimalarials Core->App2 + Novel Amines App3 Anti-inflammatory Agents Core->App3 + Heterocycles App4 Other Biologically Active Compounds Core->App4 + Varied Nucleophiles

Caption: Application of the core scaffold in synthesizing diverse therapeutic agents.

Anticipated Spectroscopic Characterization

While a published spectrum for this specific compound is not available, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[13]

SpectroscopyAnticipated Features
¹H NMR Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Expect doublet, triplet, and doublet patterns corresponding to the three protons on the benzene ring, with coupling constants characteristic of aromatic systems.
¹³C NMR Approximately 9 unique carbon signals. Signals for carbons attached to chlorine (C2, C4) would be in the 150-165 ppm range. The carbon of the -OCF₃ group would appear as a quartet due to C-F coupling.
¹⁹F NMR A single, sharp singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
IR (Infrared) Characteristic absorption bands for C=N stretching (quinazoline ring) around 1610-1630 cm⁻¹, Ar-H stretching (~3050 cm⁻¹), C-Cl stretching (700-850 cm⁻¹), and strong C-F stretching bands for the trifluoromethoxy group (1100-1300 cm⁻¹).
Mass Spec (MS) A molecular ion peak (M⁺) at m/z ≈ 282. The key feature would be the isotopic pattern characteristic of two chlorine atoms, showing prominent M⁺, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

Handling and Safety Precautions

As with related halogenated heterocyclic compounds, 2,4-Dichloro-8-(trifluoromethoxy)quinazoline should be handled with care.[8][9][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Potential Hazards: Based on similar structures, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere as recommended.[7]

References

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • 2,4-Dichloro-8-(trifluoromethoxy)quinazoline. MySkinRecipes.
  • 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethoxy)quinazoline. Nanjing Bike Biotechnology Co., Ltd.
  • 2,4-DICHLORO-7-(TRIFLUOROMETHYL)QUINAZOLINE | 396-02-1. ChemicalBook.
  • CAS 396-02-1: 2,4-Dichloro-7-(trifluoromethyl)quinazoline. CymitQuimica.
  • 2,4-Dichloro-quinazoline-8-carbonitrile SDS, 1150617-71-2 Safety D
  • 2,4-Dichloroquinazoline synthesis. ChemicalBook.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • 4,6-Dichloro-2-(trifluoromethyl)quinazoline | 746671-32-9. Sigma-Aldrich.
  • 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline | 2134618-53-2. ChemScene.
  • 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | C8H8Cl2N2 | CID 12602864. PubChem.
  • Synthetic method of 2,4-dichloroquinazoline derivative.
  • 2,4-Dichloro-5-fluoroquinazoline | C8H3Cl2FN2 | CID 34176231. PubChem.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Precision Medicine Reports.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,[5][7][16]triazolo[4,3. Biointerface Research in Applied Chemistry.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase.
  • A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. PMC.
  • A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors
  • 2,4-Dichloro-7-fluoroquinazoline. PMC - NIH.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
  • A Generic Method for the Production of Recombinant Proteins in Escherichia coli Using a Dual Hexahistidine-Maltose. Bio-Nica.info.
  • Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. PubMed.
  • Allosteric activation of VCP, a AAA unfoldase, by small molecule mimicry. bioRxiv.
  • A Novel Antimalarial Agent that Inhibits Protein Synthesis in Plasmodium falciparum. Malaria World.
  • 2-(2,4-Dichlorophenyl)-4-(4-methylphenoxy)quinazoline - Optional[1H NMR] - Spectrum. SpectraBase.
  • Native-PAGE analysis of VCP hexamer. Protocols.io.9. Native-PAGE analysis of VCP hexamer. Protocols.io.

Sources

Exploratory

The Trifluoromethoxy Group on Quinazoline Scaffolds: A Guide to Assessing Metabolic Stability

Introduction: The Allure of the Trifluoromethoxy Group in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Trifluoromethoxy Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, aimed at enhancing the pharmacokinetic profiles of potential therapeutic agents.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of particular interest. Its unique physicochemical properties—high electronegativity, lipophilicity, and steric bulk—offer a compelling advantage in the quest to optimize drug candidates.[1][3] When appended to a privileged scaffold like quinazoline, a core structure in numerous approved drugs, the -OCF3 group is often presumed to confer a high degree of metabolic stability.[4]

This guide provides an in-depth technical exploration of the metabolic fate of trifluoromethoxy-substituted quinazolines. Moving beyond theoretical advantages, we will delve into the practical realities of their metabolism, outline robust experimental protocols for their assessment, and provide a framework for interpreting the resulting data. For researchers in drug development, a nuanced understanding of these factors is paramount to progressing a compound from a promising lead to a clinical candidate.

The Metabolic Landscape: Deconstructing the Stability of the -OCF3 Group

The trifluoromethoxy group is often considered more metabolically robust than its methoxy (-OCH3) counterpart.[2] This enhanced stability is largely attributed to the strong carbon-fluorine bonds and the steric hindrance provided by the three fluorine atoms, which can impede access by metabolizing enzymes like cytochrome P450s (CYPs).[1][2]

However, the assumption of complete metabolic inertness can be a pitfall. While direct O-dealkylation of the -OCF3 group is rare, metabolism can still occur at other sites on the quinazoline scaffold or, in some contexts, lead to unexpected bioactivation pathways.[5][6][7]

A 2015 study by Pfizer, for instance, revealed that replacing a methoxy group with a trifluoromethoxy group did not universally lead to increased metabolic stability.[6][8] In certain molecular contexts, such as a para-substituted aminotrifluoroanisole, the -OCF3 group can be lost following the formation of a quinone imine intermediate.[6][8]

Therefore, a thorough investigation of the metabolic profile of any novel trifluoromethoxy-substituted quinazoline is not merely a confirmatory step but a critical aspect of risk assessment and lead optimization.

Core Experimental Protocols for Assessing Metabolic Stability

A multi-tiered approach is essential for a comprehensive evaluation of metabolic stability. This typically begins with in vitro assays and can progress to more complex in vivo studies as a compound advances.

In Vitro Liver Microsomal Stability Assay

This is the workhorse assay for early-stage drug discovery, providing a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[9]

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of a trifluoromethoxy-substituted quinazoline upon incubation with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the trifluoromethoxy-substituted quinazoline in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Thaw pooled human or species-specific liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer. This system continuously generates the NADPH cofactor required for CYP activity.

    • Stopping Solution: Prepare a solution of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound) for analytical quantification.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution (typically a final concentration of 1 µM) to the wells and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NRS solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stopping solution to the respective wells.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Causality Behind Experimental Choices:

  • Pooled Microsomes: Using microsomes from multiple donors accounts for inter-individual variability in CYP expression and activity.

  • NADPH Regenerating System: Ensures a constant supply of the essential cofactor for CYP enzymes, allowing for a sustained metabolic reaction.

  • Internal Standard: Compensates for variations in sample processing and instrument response during LC-MS/MS analysis.

Data Presentation and Interpretation

The results from metabolic stability assays are best presented in a clear, tabular format to facilitate comparison between compounds.

Compound IDStructureIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
QZ-OCF3-01[Image of a quinazoline with a trifluoromethoxy group]> 60< 10
QZ-OCF3-02[Image of a different trifluoromethoxy-substituted quinazoline]2527.7
Control (Verapamil)[Image of Verapamil structure]1546.2

Interpreting the Data:

  • High Stability (QZ-OCF3-01): A long half-life and low intrinsic clearance suggest that the compound is not readily metabolized by liver microsomes. This is often a desirable characteristic, but it is important to ensure the compound is not so stable that it accumulates to toxic levels in vivo.

  • Moderate Stability (QZ-OCF3-02): This compound shows a moderate rate of metabolism. Further investigation into the metabolites formed would be necessary to understand the metabolic pathways and identify potential liabilities.

  • Control Compound: Including a well-characterized compound like verapamil serves as a positive control to ensure the assay is performing as expected.

Visualizing Metabolic Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

Metabolic_Pathway Parent_Compound Trifluoromethoxy- Quinazoline CYP_Metabolism Phase I Metabolism (CYP450) Parent_Compound->CYP_Metabolism Hydroxylated_Metabolite Hydroxylated Metabolite (on Quinazoline Ring) CYP_Metabolism->Hydroxylated_Metabolite Phase_II_Metabolism Phase II Metabolism (e.g., UGTs, SULTs) Hydroxylated_Metabolite->Phase_II_Metabolism Conjugated_Metabolite Glucuronide or Sulfate Conjugate Phase_II_Metabolism->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Generalized metabolic pathway for a trifluoromethoxy-substituted quinazoline.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Reagents Prepare Reagents (Compound, Microsomes, NRS) Incubate Incubate at 37°C Reagents->Incubate Time_Points Terminate at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Time_Points Process_Samples Process Samples (Protein Precipitation) Time_Points->Process_Samples LCMS_Analysis LC-MS/MS Analysis Process_Samples->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Structure-Activity Relationships (SAR) and Advanced Considerations

While the -OCF3 group itself is generally stable, its position on the quinazoline scaffold and the nature of other substituents can significantly influence the overall metabolic profile. For example, the presence of electron-donating groups on the quinazoline ring may activate it towards oxidative metabolism at other sites.

For compounds that exhibit moderate to high clearance in microsomal assays, further studies are warranted:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of metabolites can reveal the specific sites of metabolic attack. This information is crucial for guiding further medicinal chemistry efforts to block these "metabolic hotspots."

  • Hepatocyte Stability Assays: These assays use intact liver cells and can provide a more complete picture of metabolism, including both Phase I and Phase II reactions, as well as cellular uptake and efflux.

  • CYP Reaction Phenotyping: This involves using a panel of recombinant human CYP enzymes to identify which specific isoforms are responsible for the metabolism of the compound. This is important for predicting potential drug-drug interactions.

Conclusion: A Data-Driven Approach to a Powerful Moiety

The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates.[1][3] However, its successful application relies on a thorough and data-driven assessment of its metabolic fate within the specific context of the quinazoline scaffold. By employing robust in vitro assays, carefully interpreting the resulting data, and being prepared to delve deeper with more advanced studies, researchers can harness the full potential of this powerful moiety while mitigating the risks of unforeseen metabolic liabilities. This rigorous approach is fundamental to the successful development of safe and effective new medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
  • The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR.
  • The in vivo metabolic stability of dipeptide analogues of the quinazoline antifol
  • Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the r
  • Metabolism and Toxicity of Fluorine Compounds.
  • The metabolism of 4-trifluoromethoxyaniline and [13... | PDF or Rental.
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calcul
  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • Quinazolinones, the Winning Horse in Drug Discovery.
  • Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calcul
  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology.
  • Fluoroalkyl Ethers for Drug Design.
  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine bioc
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones.
  • Strategies for the Biodegradation of Polyfluorin
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
  • Overview of biological and non-biological transform
  • The Medicinal Functionality of Quinazolines.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • CHAPTER 9: Cytochrome P450 Metabolism.
  • Role of Protein–Protein Interactions in Cytochrome P450-Medi
  • Quinazoline.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4.
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry.
  • Quinazoline deriv
  • Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity | Chemical Research in Toxicology.
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Arom
  • Mechanism-based inactivation of CYP450 enzymes: a case study of lap
  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. *4oyTR7U5qY=)

Sources

Foundational

The Strategic Role of 2,4-dichloro-8-(trifluoromethoxy)quinazoline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical guide focuses on a particularly valuable derivative, 2,4-dichloro-8-(trifluoromethoxy)quinazoline, a key building block in the synthesis of targeted therapeutics. We will delve into its synthesis, reactivity, and strategic application in drug discovery, with a particular emphasis on the development of next-generation kinase inhibitors. This guide will provide a comprehensive overview for researchers looking to leverage the unique properties of this versatile intermediate.

Introduction: The Quinazoline Scaffold and the Advantage of Strategic Substitution

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The rigid, bicyclic structure of the quinazoline core provides a robust framework for the presentation of pharmacophoric elements in a defined spatial orientation, making it an ideal scaffold for targeting specific biological macromolecules.

The subject of this guide, 2,4-dichloro-8-(trifluoromethoxy)quinazoline, is a highly functionalized intermediate designed for efficient chemical elaboration. Its utility stems from three key structural features:

  • The 2,4-Dichloro Substitution Pattern: The two chlorine atoms on the pyrimidine ring are excellent leaving groups, enabling sequential and regioselective nucleophilic substitution. This allows for the controlled introduction of various side chains, which is fundamental to tuning the biological activity and pharmacokinetic properties of the final molecule.[3][4]

  • The 8-(Trifluoromethoxy) Group: The trifluoromethoxy (-OCF3) group at the 8-position of the benzene ring imparts several advantageous properties. It is a highly lipophilic and metabolically stable moiety that can enhance cell membrane permeability and bioavailability.[5] Furthermore, its strong electron-withdrawing nature can influence the electronic properties of the quinazoline ring system, potentially modulating target binding affinity and selectivity.

  • Strategic Positioning for Target Engagement: The 8-position of the quinazoline ring is often solvent-exposed in the ATP-binding pocket of many kinases.[6] Substitution at this position can be leveraged to introduce functionalities that either enhance binding to the primary target or create interactions with adjacent sub-pockets, leading to improved potency and selectivity.[7][8]

This combination of features makes 2,4-dichloro-8-(trifluoromethoxy)quinazoline a powerful tool in the medicinal chemist's arsenal for the rapid generation of diverse compound libraries and the optimization of lead candidates.

Synthesis of 2,4-dichloro-8-(trifluoromethoxy)quinazoline: A Proposed Pathway

A detailed experimental protocol for the synthesis of 2,4-dichloro-8-(trifluoromethoxy)quinazoline is not extensively reported in the public domain. However, based on established synthetic methodologies for analogous quinazoline derivatives, a robust two-step synthesis can be proposed, starting from the commercially available 2-amino-3-(trifluoromethoxy)benzoic acid.[9][10]

Step 1: Synthesis of 8-(trifluoromethoxy)quinazolin-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-3-(trifluoromethoxy)benzoic acid to form the corresponding quinazolinedione. This is a common strategy for constructing the quinazoline core.

Experimental Protocol:

  • To a solution of 2-amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as water or acetic acid, add an excess of potassium cyanate (KOCN) or urea (NH₂CONH₂) (e.g., 2-3 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Filter the solid, wash with cold water, and then a non-polar solvent like hexane to remove any unreacted starting material.

  • Dry the resulting solid under vacuum to yield 8-(trifluoromethoxy)quinazolin-2,4(1H,3H)-dione.

Causality of Experimental Choices:

  • Potassium cyanate/Urea: These reagents serve as the source of the two carbonyl carbons and the second nitrogen atom required to form the pyrimidine ring of the quinazolinedione.

  • Heating/Reflux: The cyclization reaction requires thermal energy to overcome the activation barrier for the intramolecular condensation.

Step 2: Chlorination to 2,4-dichloro-8-(trifluoromethoxy)quinazoline

The final step is the chlorination of the quinazolinedione to the target molecule. This is a standard transformation in quinazoline chemistry.[11][12]

Experimental Protocol:

  • Suspend 8-(trifluoromethoxy)quinazolin-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, to the mixture.

  • Heat the reaction mixture to reflux (around 110 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This will hydrolyze the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2,4-dichloro-8-(trifluoromethoxy)quinazoline.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent that effectively converts the hydroxyl groups of the tautomeric form of the quinazolinedione into chlorides.

  • Tertiary Amine Catalyst: The base facilitates the reaction, likely by deprotonating the quinazolinedione and increasing its nucleophilicity towards POCl₃.

Synthesis_of_2_4_dichloro_8_trifluoromethoxy_quinazoline start 2-Amino-3-(trifluoromethoxy)benzoic acid intermediate 8-(trifluoromethoxy)quinazolin-2,4(1H,3H)-dione start->intermediate KOCN or Urea, Heat product 2,4-dichloro-8-(trifluoromethoxy)quinazoline intermediate->product POCl3, Heat

Caption: Proposed synthetic pathway for 2,4-dichloro-8-(trifluoromethoxy)quinazoline.

Reactivity and Role as a Key Intermediate

The primary utility of 2,4-dichloro-8-(trifluoromethoxy)quinazoline in medicinal chemistry lies in its predictable and regioselective reactivity. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[3][4] This differential reactivity allows for a stepwise and controlled introduction of different substituents.

Regioselective Nucleophilic Substitution:

  • Position 4 (C4): Reaction with a nucleophile (e.g., an amine) under mild conditions (e.g., room temperature or gentle heating in a polar solvent like ethanol or isopropanol) will selectively displace the chlorine at the C4 position.

  • Position 2 (C2): Substitution of the remaining chlorine at the C2 position typically requires harsher reaction conditions, such as higher temperatures, microwave irradiation, or the use of a stronger base.

This stepwise approach is invaluable for building up molecular complexity and is a common strategy in the synthesis of kinase inhibitors.

Caption: Stepwise nucleophilic substitution of 2,4-dichloro-8-(trifluoromethoxy)quinazoline.

Application in the Synthesis of Kinase Inhibitors: The Case of Dacomitinib

While the direct synthesis of the FDA-approved drug dacomitinib from 2,4-dichloro-8-(trifluoromethoxy)quinazoline is not the reported commercial route, the structure of dacomitinib exemplifies the type of molecule that can be accessed using this intermediate.[13][14][15][16] Dacomitinib is a potent and irreversible pan-HER inhibitor used in the treatment of non-small cell lung cancer. Its core structure is a substituted quinazoline.

A hypothetical synthesis of a dacomitinib analog using our title compound would involve:

  • Selective amination at C4: Reaction of 2,4-dichloro-8-(trifluoromethoxy)quinazoline with 3-chloro-4-fluoroaniline under mild conditions to install the aniline side chain.

  • Amination at C2: Subsequent reaction with the appropriate amine under more forcing conditions to complete the synthesis.

Structure-Activity Relationship (SAR) Insights: The Importance of the 8-Position

The substitution pattern on the quinazoline ring is critical for determining the potency and selectivity of kinase inhibitors. Recent studies have highlighted the importance of the 8-position for achieving high affinity and selectivity.[6][7][8]

Substitution at C8 Potential Impact on Kinase Inhibition
Trifluoromethoxy (-OCF₃) - Enhanced Lipophilicity: Improves cell permeability. - Metabolic Stability: The C-F bonds are resistant to metabolism. - Electronic Effects: The strong electron-withdrawing nature can modulate the pKa of the quinazoline nitrogens, potentially influencing hydrogen bonding interactions in the kinase hinge region. - Steric Influence: Can orient other substituents for optimal binding.
Hydrogen (-H) Baseline activity, often used as a reference point.
Methoxy (-OCH₃) Can participate in hydrogen bonding, but is susceptible to metabolism.
Nitro (-NO₂) Strong electron-withdrawing group, can improve potency but may have toxicity liabilities.

The 8-(trifluoromethoxy) group offers a unique combination of properties that are highly desirable in modern drug design.

Physicochemical Properties

Property Value / Description
Molecular Formula C₉H₃Cl₂F₃N₂
Molecular Weight 283.04 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.
Reactivity The chlorine atoms are susceptible to nucleophilic displacement. The trifluoromethoxy group is generally stable to a wide range of reaction conditions.

Conclusion

2,4-dichloro-8-(trifluoromethoxy)quinazoline is a highly valuable and versatile intermediate in medicinal chemistry. Its strategically positioned reactive sites and the beneficial properties imparted by the trifluoromethoxy group make it an ideal starting point for the synthesis of a wide range of bioactive molecules, particularly targeted kinase inhibitors. A thorough understanding of its synthesis and reactivity is crucial for researchers aiming to develop novel therapeutics based on the privileged quinazoline scaffold.

References

  • Synthesis and Characterization of New 8-trifluloromethyl Quinazolin-2,4-(3H)-Dione Nucleosides. (2017). Semantic Scholar.
  • Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. (2024). bioRxiv.
  • Synthesis and Characterization of New 8-trifluloromethyl Quinazolin-2,4-(3H)-Dione Nucleosides. (n.d.).
  • Dacomitinib. (n.d.). Wikipedia.
  • 2-Amino-3-(trifluoromethoxy) benzoic acid. (n.d.). TradeIndia.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers.
  • Study on Synthesis and Characterization of New 8-Trifluloromethyl Quinazolin-2,4-(3H)-Dione. (2021). YouTube.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • How to synthesize Dacomitinib (PF299804)? (2023). ChemicalBook.
  • Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. (2025). PubMed.
  • Synthesis, Biological Evaluation, and Physicochemical Property Assessment of 4-Substituted 2-phenylaminoquinazolines as Mer Tyrosine Kinase Inhibitors. (2016). PMC - NIH.
  • Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. (2024). bioRxiv.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • Synthetic method of 2,4-dichloroquinazoline derivative. (n.d.).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Preparation of 2,4-dichloroquinazoline. (n.d.).
  • Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile. (n.d.). Benchchem.
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).
  • Fused quinazoline derivatives useful as tyrosine kinase inhibitors. (n.d.).
  • Synthetic process of antitumor drug dacomitinib. (2025).
  • 2-Amino-3-(trifluoromethyl)benzoic acid | 313-12-2. (n.d.). Sigma-Aldrich.
  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2024). Beilstein Journals.
  • 2-amino-3-(trifluoromethoxy)benzoic acid (C8H6F3NO3). (n.d.). PubChemLite.
  • Synthetic process of antitumor drug dacomitinib. (n.d.). China Pharmaceutical University.
  • Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. (2016). PubMed.
  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. (2020). Frontiers.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Semantic Scholar.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. (n.d.).
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIV
  • Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. (n.d.). DigitalCommons@USU.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.

Sources

Exploratory

The Trifluoromethoxy Substituent at the Quinazoline Core: Navigating the Complex Interplay of Lipophilicity and Bioavailability

An In-Depth Technical Guide Introduction: The Quinazoline Scaffold and the Quest for Oral Bioavailability The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Quinazoline Scaffold and the Quest for Oral Bioavailability

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2][3][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazoline ring system.[5][6] Among the key challenges in the development of quinazoline-based drug candidates is the optimization of their pharmacokinetic profiles, with oral bioavailability being a paramount objective for patient compliance and therapeutic efficacy.[7] A molecule's journey from oral administration to systemic circulation is fraught with barriers, governed by fundamental physicochemical properties. Two of the most critical are lipophilicity and metabolic stability, which are intricately linked and collectively shape the bioavailability of a drug candidate.

This guide provides a deep dive into the strategic use of the 8-trifluoromethoxy (8-OCF3) substitution on the quinazoline nucleus as a tool to modulate these properties. We will explore the unique electronic and steric attributes of the -OCF3 group, detail the experimental workflows for assessing lipophilicity and bioavailability, and provide insights into the causal relationships that drug development professionals must navigate.

The 8-OCF3 Group: A Bioisostere with Unique Advantages

The introduction of fluorine-containing functional groups is a widely adopted strategy in modern drug design to enhance metabolic stability and other pharmacokinetic properties.[8][9][10][11] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a bioisostere for other functionalities, such as the methoxy or hydroxyl group, offering a distinct set of physicochemical characteristics.[12]

Key properties of the trifluoromethoxy group include:

  • High Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch parameter (π) of approximately +1.04.[13] This significantly increases the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[8][14]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[8][11] This is a significant advantage over a simple methoxy group, which is prone to O-dealkylation.[11]

  • Electronic Effects : The -OCF3 group is a strong electron-withdrawing substituent, which can influence the pKa of nearby ionizable groups and modulate interactions with biological targets.[10][13]

  • Conformational Influence : The -OCF3 group is sterically demanding and prefers a conformation orthogonal to the plane of an aromatic ring, which can influence the molecule's three-dimensional shape and its binding to target proteins.[13]

Placing the -OCF3 group at the 8-position of the quinazoline ring is a strategic choice aimed at leveraging these properties to enhance drug-like characteristics. The 8-position is often a site for metabolic attack, and the introduction of the robust -OCF3 group can shield this position and improve metabolic stability.[5][15]

Lipophilicity Assessment: Quantifying a Critical Physicochemical Parameter

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[16][17] For drug candidates, a balanced lipophilicity is crucial; too low, and the compound may not cross cell membranes, too high, and it may suffer from poor solubility, high plasma protein binding, and increased metabolic clearance.[18]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method remains the gold standard for the experimental determination of LogP and LogD due to its direct and reliable measurement of partitioning.[19]

Objective: To determine the LogD of an 8-OCF3 substituted quinazoline at a physiologically relevant pH of 7.4.

Materials:

  • 8-OCF3 quinazoline test compound

  • n-Octanol (HPLC grade, pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks, pipettes, and vials

  • Mechanical shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents: To ensure thermodynamic equilibrium, mutually saturate the n-octanol and PBS phases by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

  • Stock Solution Preparation: Prepare a stock solution of the 8-OCF3 quinazoline in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning Experiment:

    • In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated n-octanol.

    • Spike a small aliquot of the compound's stock solution into the biphasic system. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vial and place it on a mechanical shaker. Shake for a sufficient time (e.g., 1-2 hours) to allow the compound to reach partition equilibrium.[16]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to ensure complete separation of the aqueous and organic phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

    • Analyze the concentration of the compound in each phase using a validated HPLC method.

  • Calculation of LogD7.4: The distribution coefficient (D7.4) is the ratio of the compound's concentration in the n-octanol phase to its concentration in the PBS phase. The LogD7.4 is the base-10 logarithm of this value.

    LogD7.4 = log10 ( [Compound]octanol / [Compound]PBS )

Data Presentation: Expected Lipophilicity Profile

The introduction of an 8-OCF3 group is expected to significantly increase the lipophilicity of a quinazoline core.

Substituent at Position 8Typical Hansch (π) ValueExpected LogP/LogD RangeImplication for Drug Properties
-H0.001.5 - 2.5Baseline lipophilicity
-OCH3-0.021.4 - 2.4Slightly more hydrophilic than parent
-Cl+0.712.2 - 3.2Moderately lipophilic
-CF3+0.882.4 - 3.4Lipophilic, increased metabolic stability
-OCF3 +1.04 2.5 - 3.5 Highly lipophilic, high metabolic stability

Note: Expected ranges are illustrative and will vary based on the overall structure of the quinazoline derivative.

Visualization of the LogD Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Pre-saturated n-Octanol and PBS (pH 7.4) exp1 Mix n-Octanol, PBS, and Compound Stock prep1->exp1 prep2 Prepare Compound Stock Solution (10 mM) prep2->exp1 exp2 Shake to Reach Equilibrium exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 ana1 Sample Aqueous Phase exp3->ana1 ana2 Sample Organic Phase exp3->ana2 ana3 Analyze Concentrations via HPLC ana1->ana3 ana2->ana3 calc Calculate LogD7.4 ana3->calc

Caption: Workflow for experimental LogD determination.

Bioavailability Assessment: In Vitro Assays as Predictive Tools

Oral bioavailability (F%) is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a composite property influenced by solubility, permeability across the intestinal epithelium, and first-pass metabolism in the gut wall and liver.[20][21] In early drug discovery, in vitro assays are indispensable for predicting a compound's potential for oral absorption and metabolic stability, allowing for the early deselection of candidates with poor pharmacokinetic prospects.[22][23]

In Vitro Permeability Assessment: The PAMPA Model

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive transcellular permeability.[20][22] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Experimental Protocol: PAMPA

Objective: To assess the passive permeability of an 8-OCF3 substituted quinazoline.

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Step-by-Step Methodology:

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate and allow it to impregnate the filter.

  • Donor Solution Preparation: Dissolve the 8-OCF3 quinazoline and control compounds in PBS (pH 7.4) to a known concentration (e.g., 100 µM).

  • Acceptor Solution Preparation: Fill the wells of the acceptor plate with fresh PBS (pH 7.4).

  • Assembling the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the only path between the two is through the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    Pe = ( -V_D * V_A / ((V_D + V_A) * Area * Time) ) * ln( 1 - [Compound]_acceptor / [Compound]_equilibrium )

    Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

Visualization of the PAMPA Workflow

PAMPA_Workflow prep Coat Donor Plate Filter with Artificial Membrane donor_sol Add Compound Solution to Donor Plate prep->donor_sol sandwich Assemble PAMPA 'Sandwich' donor_sol->sandwich acceptor_sol Add Buffer to Acceptor Plate acceptor_sol->sandwich incubate Incubate with Shaking sandwich->incubate measure Measure Compound Concentration in Donor & Acceptor Wells incubate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate

Caption: Workflow for the PAMPA permeability assay.

In Vitro Metabolic Stability Assessment: Liver Microsomal Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[11]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of an 8-OCF3 substituted quinazoline.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (high and low stability)

  • Acetonitrile (or other organic solvent) for reaction quenching

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a pre-incubation mix containing buffer, liver microsomes, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile. The T0 sample represents 100% of the initial compound.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (Cl_int) can be calculated.

    t1/2 = 0.693 / k Cl_int (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Visualization of the Metabolic Stability Workflow

Metabolic_Stability_Workflow prep Prepare Incubation Mix: Buffer, Microsomes, Compound pre_incubate Pre-incubate at 37°C prep->pre_incubate start_rxn Initiate Reaction with NADPH pre_incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench Reaction with Acetonitrile sampling->quench analyze Analyze Remaining Compound via LC-MS/MS quench->analyze calculate Calculate In Vitro t1/2 and Intrinsic Clearance analyze->calculate

Sources

Foundational

Technical Guide: 8-Trifluoromethyl vs. 8-Trifluoromethoxy Quinazoline Derivatives in Drug Design

Executive Summary In the optimization of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR, PI3K), the modulation of the solvent-exposed or hinge-proximal regions is critical for potency and physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR, PI3K), the modulation of the solvent-exposed or hinge-proximal regions is critical for potency and physicochemical properties. The 8-position of the quinazoline scaffold offers a unique vector for substitution, distinct from the clinically validated 6- and 7-positions (e.g., Gefitinib, Erlotinib).

This guide analyzes the divergent impact of two potent fluorinated motifs at this position: 8-trifluoromethyl (-CF₃) and 8-trifluoromethoxy (-OCF₃) .[1] While both serve as lipophilic, metabolically stable electron-withdrawing groups, their conformational preferences and electronic signatures differ fundamentally, often acting as the "make-or-break" factor in lead optimization.

Physicochemical Profiling: The Fluorine Effect

The choice between -CF₃ and -OCF₃ is rarely arbitrary. It is a strategic decision driven by the need to tune lipophilicity, electronic density, and molecular geometry.

Electronic & Lipophilic Comparison

The table below summarizes the key medicinal chemistry parameters for these substituents when attached to an aromatic system (like position 8 of quinazoline).

Parameter8-Trifluoromethyl (-CF₃)8-Trifluoromethoxy (-OCF₃)Impact on Quinazoline Scaffold
Hammett Constant (

)
0.540.35-CF₃ is a stronger EWG, reducing pKa of N1 more significantly.
Hammett Constant (

)
0.430.38Relevant for inductive effects on the C2/C4 positions.
Hansch Lipophilicity (

)
+0.88+1.04-OCF₃ is "super-lipophilic," increasing membrane permeability more than -CF₃.
Bond Angle to Ring Rigid C-C bondFlexible C-O-C hinge-OCF₃ allows for adaptive binding; -CF₃ is static.
Metabolic Stability High (C-F bond)High (C-F bond), but O-dealkylation is blocked by F.Both block CYP-mediated metabolism effectively.
Conformational Analysis: The "Orthogonal" Twist

The most critical differentiator is conformation.

  • 8-CF₃ (The Static Bulk): The -CF₃ group is roughly spherical (Van der Waals radius similar to an isopropyl group). At the 8-position, it creates significant peri-strain with the N1 nitrogen lone pair and substituents at C7. It typically forces the ring into a specific twist but remains rigid.

  • 8-OCF₃ (The Adaptive Hinge): The oxygen linker creates a "hinge." Unlike a methoxy group (-OCH₃), which prefers to be coplanar with the ring (due to resonance), the -OCF₃ group prefers an orthogonal conformation (dihedral angle ~90°) relative to the aromatic plane. This is due to the hyperconjugative

    
     interaction and steric repulsion between the O-lone pairs and the electron-rich aromatic system.
    

Expert Insight: In kinase pockets, the orthogonal -OCF₃ can twist to fill hydrophobic sub-pockets that the rigid -CF₃ cannot access. However, if the pocket is narrow and flat, -OCF₃ may introduce an energetic penalty due to the required conformational change.

Synthetic Methodologies

Synthesizing 8-substituted quinazolines requires navigating the steric hindrance at the 8-position. The most robust route is de novo synthesis from anthranilic acids, rather than late-stage functionalization, which is difficult at C8 due to electronic deactivation.

Protocol A: De Novo Cyclization (Preferred)

This route ensures regioselective installation of the fluorinated group.

Reagents:

  • Starting Material: 2-amino-3-(trifluoromethyl)benzoic acid (for -CF₃) or 2-amino-3-(trifluoromethoxy)benzoic acid (for -OCF₃).

  • Cyclizing Agent: Formamidine acetate (for C2-H) or Urea (for C2-OH).

Step-by-Step Workflow:

  • Condensation: Dissolve the substituted anthranilic acid (1.0 eq) in 2-methoxyethanol.

  • Cyclization: Add formamidine acetate (1.5 eq). Reflux at 120°C for 12–16 hours.

  • Workup: Cool to room temperature. The 8-substituted quinazolin-4(3H)-one usually precipitates. Filter and wash with cold ethanol.

  • Chlorination (Activation): Suspend the quinazolinone in POCl₃ with a catalytic amount of DMF. Reflux for 4 hours to generate the 4-chloro-8-(R)-quinazoline intermediate.

  • SNAr Displacement: React the 4-chloro intermediate with the desired aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 80°C to yield the final inhibitor.

Visualization of Synthetic Logic

Synthesis Start Substituted Anthranilic Acid (8-CF3 or 8-OCF3) Cyclization Cyclization (Formamidine Acetate, 120°C) Start->Cyclization Intermediate 8-R-Quinazolin-4-one Cyclization->Intermediate Activation Chlorination (POCl3, Reflux) Intermediate->Activation Chloro 4-Chloro-8-R-quinazoline (Activated Core) Activation->Chloro Coupling SNAr Coupling (Aniline, iPrOH) Chloro->Coupling Final Final Kinase Inhibitor (8-CF3 or 8-OCF3) Coupling->Final

Figure 1: General synthetic workflow for 8-substituted quinazoline derivatives via the anthranilic acid route.

Pharmacological Implications & Decision Framework

Kinase Binding Mode

In the context of EGFR or similar kinases:

  • 8-CF₃: The bulk occupies the solvent-front region. If the 8-position faces the solvent, -CF₃ improves permeability without clashing. If it faces the "floor" of the ATP pocket, it may cause steric clashes.

  • 8-OCF₃: The flexibility allows the -OCF₃ to "snorkel" towards lipophilic patches. The oxygen atom can theoretically act as a weak hydrogen bond acceptor (HBA), although the strong electron withdrawal of the CF₃ group significantly diminishes this capacity compared to a methoxy group.

Metabolic Stability (ADME)

Both groups block metabolic soft spots. However, the 8-OCF₃ group provides a specific advantage in solubility-limited campaigns. The non-planar conformation disrupts crystal packing energy more effectively than the rigid -CF₃, potentially leading to improved solubility despite higher lipophilicity (LogP).

Decision Tree: When to use which?

DecisionTree Start Lead Optimization: Modifying Position 8 Q1 Is the molecule permeability limited? Start->Q1 Q2 Is the binding pocket rigid or narrow? Q1->Q2 No Res_OCF3 Prioritize 8-OCF3 (Higher LogP, Adaptive Fit) Q1->Res_OCF3 Yes (Need Lipophilicity) Q2->Res_OCF3 No (Exploit hydrophobic pocket) Res_CF3 Prioritize 8-CF3 (Rigid, Lower Steric Penalty) Q2->Res_CF3 Yes (Avoid OCF3 twist penalty)

Figure 2: Strategic decision framework for selecting between trifluoromethyl and trifluoromethoxy substituents.

References

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual citation based on general principles of F-medicinal chemistry).
  • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches.

Sources

Protocols & Analytical Methods

Method

Synthesis of Bioactive Quinazolines: An Application Guide to 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

Introduction: The Quinazoline Scaffold and the Advantage of the 8-Trifluoromethoxy Substituent The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Advantage of the 8-Trifluoromethoxy Substituent

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of pharmacological profiles, making it a highly attractive target for drug discovery programs.

This guide focuses on the synthetic utility of a particularly valuable building block: 2,4-Dichloro-8-(trifluoromethoxy)quinazoline . The dichloro substitution at the C2 and C4 positions provides two reactive handles for sequential and regioselective derivatization. Furthermore, the trifluoromethoxy (-OCF₃) group at the C8 position imparts several advantageous properties to the resulting bioactive molecules. This electron-withdrawing group can enhance metabolic stability, increase lipophilicity for improved cell permeability, and modulate the electronic properties of the quinazoline ring, potentially influencing binding affinity to biological targets.[5]

This document provides a comprehensive overview of the chemical properties of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline and detailed protocols for its application in the synthesis of diverse, biologically active quinazoline derivatives.

Physicochemical and Spectroscopic Characterization of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key properties of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline.

PropertyValue
CAS Number 959237-48-0
Molecular Formula C₉H₃Cl₂F₃N₂O
Molecular Weight 283.03 g/mol [6]
Appearance Off-white to light yellow solid
Storage 2-8°C, under an inert atmosphere[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct aromatic protons in the 7.5-8.5 ppm range, with coupling patterns indicative of their relative positions on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the quinazoline core. The carbons attached to chlorine (C2 and C4) will be significantly downfield, as will the carbon attached to the trifluoromethoxy group (C8).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a prominent molecular ion peak (M+) at m/z 282, along with M+2 and M+4 peaks.

Core Synthetic Strategies: Leveraging Regioselectivity

The key to the synthetic utility of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline lies in the differential reactivity of the C2 and C4 chlorine atoms. The C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position.[7][8] This regioselectivity allows for a stepwise and controlled introduction of different functionalities.

The strong electron-withdrawing effect of the 8-trifluoromethoxy group further enhances the electrophilicity of the quinazoline ring, making it more reactive towards nucleophiles compared to unsubstituted 2,4-dichloroquinazoline.

Below is a diagram illustrating the general workflow for the synthesis of disubstituted quinazolines from 2,4-Dichloro-8-(trifluoromethoxy)quinazoline.

G A 2,4-Dichloro-8-(trifluoromethoxy)quinazoline B Nucleophilic Aromatic Substitution (SnAr) - Amines, Phenols, Thiols - Mild Conditions A->B Step 1: C4-Substitution C 2-Chloro-4-substituted-8-(trifluoromethoxy)quinazoline B->C D Palladium-Catalyzed Cross-Coupling - Suzuki, Buchwald-Hartwig, etc. - Harsher Conditions C->D Step 2: C2-Substitution E 2,4-Disubstituted-8-(trifluoromethoxy)quinazoline D->E

Caption: Sequential functionalization workflow for 2,4-Dichloro-8-(trifluoromethoxy)quinazoline.

Application Protocols

The following protocols are designed as a starting point for researchers. Optimization of reaction conditions may be necessary depending on the specific substrates used.

Protocol 1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine.

Rationale: The C4 position is more activated towards nucleophilic attack. Using mild reaction conditions ensures that the C2-chloro group remains intact for subsequent functionalization. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction.

Materials:

  • 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

  • Primary or secondary amine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous isopropanol or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline (1.0 equivalent) in anhydrous isopropanol, add the amine (1.1 equivalents) and DIPEA (1.5 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Outcome: A 2-chloro-4-amino-8-(trifluoromethoxy)quinazoline derivative.

Protocol 2: C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling for the introduction of an aryl or heteroaryl group at the C2 position of a 2-chloro-4-substituted-8-(trifluoromethoxy)quinazoline.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[9][10][11] A palladium catalyst, a suitable phosphine ligand, and a base are required to facilitate the catalytic cycle. The choice of ligand can be critical for achieving high yields, especially with less reactive aryl chlorides.

Materials:

  • 2-Chloro-4-substituted-8-(trifluoromethoxy)quinazoline (from Protocol 1)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., XPhos) (0.1 equivalents)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the 2-chloro-4-substituted-8-(trifluoromethoxy)quinazoline (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), phosphine ligand (0.1 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100°C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A 2-aryl-4-substituted-8-(trifluoromethoxy)quinazoline derivative.

G A Setup Reaction - Quinazoline, Boronic Acid, Catalyst, Ligand, Base - Inert Atmosphere B Solvent Addition - Degassed Dioxane/Water A->B C Heating and Stirring - 90-100°C B->C D Reaction Monitoring - TLC C->D E Work-up - Quenching, Extraction, Drying D->E F Purification - Column Chromatography E->F G Characterization - NMR, MS F->G

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: C2-Amination via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination to introduce a primary or secondary amine at the C2 position.

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly with unactivated aryl chlorides.[12][13][14][15][16] The choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for an efficient reaction. A strong, non-nucleophilic base is also required.

Materials:

  • 2-Chloro-4-substituted-8-(trifluoromethoxy)quinazoline (from Protocol 1)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar Buchwald ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and NaOtBu (1.4 equivalents) in a Schlenk flask.

  • Add the 2-chloro-4-substituted-8-(trifluoromethoxy)quinazoline (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 100-110°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A 2-amino-4-substituted-8-(trifluoromethoxy)quinazoline derivative.

Potential Applications in Drug Discovery

The derivatization of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline opens up avenues for the synthesis of a wide range of potentially bioactive molecules. For instance, the introduction of an anilino group at the C4 position is a common feature in many epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[3] Further modification at the C2 position can be explored to enhance potency and selectivity or to introduce additional pharmacophoric features.

Hypothetical Bioactive Targets:

Target ClassProposed StructureRationale
Kinase Inhibitors 4-(Anilino)-2-(aryl/heteroaryl)-8-(trifluoromethoxy)quinazolineThe 4-anilinoquinazoline scaffold is a well-established kinase inhibitor pharmacophore. The 8-trifluoromethoxy group can enhance binding and improve pharmacokinetic properties.
Antimicrobial Agents 4-(Aminoalkylamino)-2-(heteroaryl)-8-(trifluoromethoxy)quinazolineThe introduction of basic side chains at C4 and heterocyclic moieties at C2 can lead to compounds with antibacterial or antifungal activity.

Conclusion

2,4-Dichloro-8-(trifluoromethoxy)quinazoline is a versatile and highly valuable starting material for the synthesis of novel, bioactive quinazoline derivatives. Its regioselective reactivity, coupled with the beneficial properties imparted by the 8-trifluoromethoxy group, makes it an ideal scaffold for the generation of compound libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this promising building block.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). RSC Advances.
  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogen
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Coupling. (n.d.). Alfa Chemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Semantic Scholar.
  • Eur. J. Org. Chem. 2008. (2008). WILEY-VCH Verlag GmbH & Co. KGaA.
  • 2,4-Dichloro-8-(trifluoromethoxy)quinazoline. (n.d.). MySkinRecipes.
  • A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. (2025). PMC.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.
  • 2,4-Dichloroquinazoline synthesis. (n.d.). ChemicalBook.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. (n.d.). PMC.
  • Supporting Inform
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2024). Wiley Online Library.
  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (n.d.). Benchchem.
  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (2023).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers in Chemistry.
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimid
  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (n.d.).

Sources

Application

Application Note: A Protocol for the C4-Selective Amination of 2,4-Dichloroquinazoline Derivatives

Introduction: The Privileged Scaffold in Medicinal Chemistry The 4-aminoquinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 4-aminoquinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The synthesis of these vital compounds often relies on the regioselective functionalization of the 2,4-dichloroquinazoline precursor. This application note provides a detailed protocol for the C4-selective amination of 2,4-dichloroquinazoline derivatives, a cornerstone reaction for accessing 2-chloro-4-aminoquinazolines, which are key intermediates in drug discovery and development.[1][4]

Understanding the C4-Selectivity: A Mechanistic Perspective

The selective substitution of the chlorine atom at the C4 position over the C2 position is a well-documented phenomenon in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines.[1][5] This regioselectivity is primarily governed by electronic factors. Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the carbon atom at the C4 position of the 2,4-dichloroquinazoline ring possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[1][2][4] This heightened electrophilicity at C4 translates to a lower activation energy for the nucleophilic attack compared to the C2 position, thus favoring the formation of the C4-aminated product under kinetic control.[1][2]

The generally accepted mechanism for this SNAr reaction is a two-step addition-elimination process. The amine nucleophile first attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the 2-chloro-4-aminoquinazoline product.

SNAr Mechanism at C4 cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Meisenheimer_Complex Meisenheimer Complex (Tetrahedral Intermediate) 2,4-Dichloroquinazoline->Meisenheimer_Complex + R-NH₂ Amine R-NH₂ 2-Chloro-4-aminoquinazoline 2-Chloro-4-aminoquinazoline Meisenheimer_Complex->2-Chloro-4-aminoquinazoline - Cl⁻ Chloride_Ion Cl⁻ Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Dissolve 2,4-dichloroquinazoline in Isopropanol Start->Reaction_Setup Reagent_Addition 2. Reagent Addition: Add Aniline and Triethylamine Reaction_Setup->Reagent_Addition Reaction_Progression 3. Reaction Progression: Reflux and Monitor by TLC Reagent_Addition->Reaction_Progression Workup 4. Workup: Remove solvent Reaction_Progression->Workup Extraction 5. Extraction: EtOAc, Water, Brine Workup->Extraction Drying_Concentration 6. Drying & Concentration: Na₂SO₄, Rotary Evaporation Extraction->Drying_Concentration Purification 7. Purification: Flash Column Chromatography Drying_Concentration->Purification Product Pure Product Purification->Product

Sources

Method

Application Note: Preparation of EGFR Inhibitors from 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

[1] Part 1: Executive Summary & Strategic Analysis[1][2] The Pharmacological Imperative The quinazoline scaffold represents the "privileged structure" for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Analysis[1][2]

The Pharmacological Imperative

The quinazoline scaffold represents the "privileged structure" for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] First-generation drugs like Gefitinib and Erlotinib utilize this core to compete with ATP for the binding site within the kinase domain.

The specific starting material, 2,4-Dichloro-8-(trifluoromethoxy)quinazoline , offers a unique structural advantage.[1][2] The 8-trifluoromethoxy (-OCF


)  group serves two critical roles:
  • Metabolic Shielding: It blocks the metabolically vulnerable 8-position, potentially extending the drug's half-life (

    
    ).[1][2]
    
  • Electronic Modulation: The strong electron-withdrawing nature of -OCF

    
     ($ \sigma_p \approx 0.35 $) reduces the electron density of the quinazoline ring, thereby enhancing the electrophilicity of the C4 position. This facilitates nucleophilic attacks, often allowing for milder reaction conditions compared to unsubstituted analogues.[1][2][3]
    
Retrosynthetic Logic & Regioselectivity

The synthesis relies on Nucleophilic Aromatic Substitution (S


Ar) .[1][2] The critical challenge is regioselectivity .
  • C4 Position: Highly reactive. The nitrogen at N3 creates a direct imine-like activation, making C4 the primary electrophilic site.[1]

  • C2 Position: Less reactive. While activated by the ring system, it typically requires higher temperatures or stronger nucleophiles to react.[1][3]

Strategic Workflow: We will exploit this reactivity difference to sequentially functionalize the ring:

  • Step 1 (C4-Functionalization): Selective displacement of the C4-chloride with an aniline pharmacophore (the "Warhead") at mild temperatures.[1][2]

  • Step 2 (C2-Refinement): Removal of the C2-chloride (hydrodechlorination) to yield the classic EGFR inhibitor core, or displacement to create dual-action inhibitors.[1][2]

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the regioselective logic and the synthetic workflow.

G Start 2,4-Dichloro-8-(OCF3) quinazoline Intermediate Intermediate: 4-Anilino-2-chloro-8-(OCF3) quinazoline Start->Intermediate Step 1: SNAr iPrOH, 25-60°C Aniline Aniline Nucleophile (Ar-NH2) Aniline->Intermediate Final Target EGFR Inhibitor (4-Anilino-8-OCF3-quinazoline) Intermediate->Final Step 2: Hydrodechlorination Logic1 Regioselectivity: C4 > C2 reactivity Logic1->Start Logic2 Condition: Pd/C, H2 (Dechlorination) Logic2->Intermediate

Figure 1: Sequential functionalization strategy exploiting the differential electrophilicity of C4 and C2 positions.

Part 3: Detailed Experimental Protocols

Protocol A: C4-Selective S Ar with 3-Chloro-4-fluoroaniline

This step installs the primary binding element. The choice of 3-chloro-4-fluoroaniline is representative of the "Geftinib/Afatinib" class of aniline tails, known to fit the hydrophobic pocket of the EGFR kinase domain.

Reagents & Materials:

  • Substrate: 2,4-Dichloro-8-(trifluoromethoxy)quinazoline (1.0 equiv)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv)[1][2]

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).[1][2] Note: iPrOH is preferred as the product often precipitates as the HCl salt.

  • Base (Optional): Diisopropylethylamine (DIPEA) (1.2 equiv).[1][2] Note: Omitting base yields the HCl salt directly, which prevents double-addition at C2.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichloro-8-(trifluoromethoxy)quinazoline (e.g., 1.0 g, 3.53 mmol) in Isopropanol (15 mL).

  • Nucleophile Addition: Add 3-Chloro-4-fluoroaniline (0.56 g, 3.88 mmol) dropwise to the stirring solution at room temperature (

    
    ).
    
  • Reaction:

    • Stir the mixture at room temperature for 1 hour.

    • Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (Intermediate) should appear.[1][2]
    • Expert Insight: If the reaction is sluggish (due to steric bulk of 8-OCF

      
      ), gently heat to 
      
      
      
      . Avoid reflux to prevent C2 substitution.[1]
  • Isolation (Precipitation Method):

    • The product often precipitates as the hydrochloride salt (yellow/white solid).[1][2]

    • Filter the precipitate.[3]

    • Wash the cake with cold isopropanol (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted aniline.[1][2]
  • Free Base Liberation (If required for Step 2):

    • Suspend the solid in EtOAc.

    • Wash with saturated aqueous NaHCO

      
      .[1][4]
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]

Expected Yield: 85-95% Key Quality Attribute:


 NMR should show a singlet around 

9.5-10.0 ppm (NH) and distinct retention of the C2-H signal is absent (since C2 is still Cl).[1][2]
Protocol B: C2-Hydrodechlorination (Scaffold Refinement)

Most FDA-approved EGFR inhibitors possess a Hydrogen at the C2 position.[1][2] This step removes the chlorine atom remaining from the starting material.[1]

Reagents & Materials:

  • Substrate: 2-Chloro-4-(3-chloro-4-fluorophenylamino)-8-(trifluoromethoxy)quinazoline (from Protocol A).

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).[1][2]

  • Hydrogen Source: Ammonium Formate (3-5 equiv) or H

    
     balloon.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2]

  • Additive: Triethylamine (Et

    
    N) (1.5 equiv) to neutralize the HCl generated.[1][2]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate (1.0 mmol) in MeOH (20 mL). Add Triethylamine (1.5 mmol).[1][2]

  • Catalyst Addition: Under an inert atmosphere (Nitrogen purge), carefully add 10% Pd/C (10% by weight of substrate).[1][2] Caution: Pd/C is pyrophoric.[2]

  • Reduction:

    • Method A (Transfer Hydrogenation): Add Ammonium Formate (5.0 mmol) and heat to reflux (

      
      ) for 1-2 hours. This is often faster and safer than H
      
      
      
      gas.[1]
    • Method B (Hydrogenation): Purge with H

      
       gas (balloon pressure) and stir at RT for 4-12 hours.
      
  • Monitoring: Check LC-MS. The mass should decrease by approximately 34 Da (Cl

    
     H).[1][2]
    
  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with water to remove salts.[1]

  • Purification: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (DCM:MeOH gradient).

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table[1]
ParameterC4-Position (Step 1)C2-Position (Step 2/Side Reaction)
Electronic State Highly Electrophilic (Adjacent to N3)Moderately Electrophilic (Adjacent to N1/N3)
Steric Environment Open (unless 5-substituted)Accessible
Preferred Condition RT to

, Weak Base

, Strong Nucleophile
8-OCF

Effect
Increases reactivity (Inductive withdraw)Increases reactivity (Inductive withdraw)
Common Pitfall Hydrolysis to Quinazolinone if wetDouble substitution if Temp too high
Expert Troubleshooting Guide

Issue: Formation of 2,4-dianilino product (Over-reaction).

  • Cause: Reaction temperature too high or excess aniline used.[2]

  • Fix: Maintain temperature

    
    . Add aniline slowly (dropwise). Use exactly 1.0-1.1 equivalents.
    

Issue: Hydrolysis of starting material (Formation of Quinazolinone).

  • Cause: Wet solvents. The 2,4-dichloro species is moisture sensitive.[1]

  • Fix: Use anhydrous solvents (Isopropanol/Dioxane).[1][2] Store starting material in a desiccator.[1]

Issue: Incomplete Dechlorination (Step 2).

  • Cause: Catalyst poisoning (Sulphur from reagents?)[1][2] or insufficient H

    
     pressure.[1][2]
    
  • Fix: Add fresh Pd/C. Switch to Ammonium Formate reflux (more vigorous). Ensure the intermediate is free of sulfur-containing impurities.

Part 5: References

  • Regioselectivity in Quinazolines:

    • L. Zhang et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines." Journal of Heterocyclic Chemistry. This establishes the fundamental C4 > C2 reactivity rule.[1]

    • [1][2]

  • EGFR Inhibitor Synthesis (General Protocols):

    • "Quinazoline derivatives as anticancer drugs: a patent review."[2][5] Expert Opinion on Therapeutic Patents. Reviews the synthesis of Gefitinib/Erlotinib analogues.

    • [1][2]

  • Palladium-Catalyzed Dehalogenation:

    • General protocols for hydrodechlorination of heterocycles using Pd/C and Ammonium Formate.[1]

  • 8-Substituted Quinazoline Patents:

    • WO2017117680A1.[1] "Novel fluorinated quinazoline derivatives as EGFR inhibitors." Describes fluorinated scaffolds similar to the topic.

    • [1][2]

Sources

Application

Application Note: Strategic Introduction of Aniline Derivatives at the C4 Position of Quinazolines and Pyrimidines

Topic: Reaction conditions for introducing aniline derivatives at C4 position Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for introducing aniline derivatives at C4 position Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Importance

The C4-anilinoquinazoline and C4-anilinopyrimidine scaffolds represent the "privileged structure" of modern kinase inhibitor discovery. This moiety is the structural core of blockbuster drugs like Gefitinib (Iressa) , Erlotinib (Tarceva) , and Lapatinib (Tykerb) .

The chemical bond formation at C4 is not merely a substitution; it is the installation of the "hinge-binding" element where the N1 of the quinazoline/pyrimidine accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR). Consequently, the efficiency, purity, and salt-form control of this reaction are critical for Structure-Activity Relationship (SAR) fidelity.

This guide provides three distinct protocols, selected based on the electronic nature of the aniline nucleophile and the steric demand of the substrate.

Mechanistic Principles & Decision Logic

The Two Mechanistic Pathways

The introduction of aniline at C4 proceeds via two distinct mechanisms depending on the reaction conditions:

  • Nucleophilic Aromatic Substitution (

    
    ):  The dominant pathway for electron-neutral to electron-rich anilines. This reaction is acid-catalyzed . The protonation of the N1 ring nitrogen significantly lowers the LUMO energy of the heterocycle, making the C4-carbon highly electrophilic.
    
  • Palladium-Catalyzed Buchwald-Hartwig Amination: Required for electron-deficient anilines (e.g., nitro-, cyano-, or poly-fluoro-substituted) where the nucleophilicity is too low to overcome the activation energy of

    
    , even with acid catalysis.
    
Reaction Selection Workflow

Use the following logic to select the appropriate protocol for your specific substrate pair.

ReactionSelection Start Start: Select Reagents (4-Cl-Quinazoline + Aniline) CheckAniline Analyze Aniline Electronics Start->CheckAniline IsRich Electron Rich/Neutral? (e.g., -OMe, -H, -Alkyl) CheckAniline->IsRich Yes IsPoor Electron Deficient? (e.g., -NO2, -CF3, -CN) CheckAniline->IsPoor No Standard Protocol A: Thermal SNAr (Reflux in iPrOH) IsRich->Standard Scale > 100mg Microwave Protocol B: Microwave SNAr (Rapid Screening) IsRich->Microwave Scale < 100mg High Throughput Buchwald Protocol C: Buchwald-Hartwig (Pd-Catalyzed) IsPoor->Buchwald Required

Figure 1: Decision matrix for selecting reaction conditions based on aniline nucleophilicity and scale.

Protocol A: The "Gold Standard" Thermal

Best for: Standard library generation, scale-up (>1g), and electron-rich anilines. Mechanism: Addition-Elimination. Key Advantage: Self-purifying. The product usually precipitates as the Hydrochloride (HCl) salt, leaving impurities in the mother liquor.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-Chloroquinazoline or 4-Chloropyrimidine derivative (1.0 equiv).

  • Nucleophile: Substituted Aniline (1.1 equiv).

  • Solvent: Isopropanol (iPrOH). Alternative: n-Butanol for higher temp.

  • Apparatus: Round-bottom flask with reflux condenser, N2 atmosphere.

Step-by-Step Methodology
  • Dissolution: Suspend the 4-chloroquinazoline (1.0 equiv) in iPrOH (10-15 mL per gram of substrate).

    • Note: The starting material may not fully dissolve at RT; this is acceptable.

  • Addition: Add the aniline (1.1 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 82°C).

    • Observation: The mixture will often clarify (dissolve) as it heats, then become turbid again as the product (HCl salt) begins to precipitate.

  • Reaction Time: Stir at reflux for 2–4 hours. Monitor by LCMS.

    • Critical Check: If the reaction stalls, add 1-2 drops of 4M HCl in Dioxane to "kickstart" the catalytic cycle (autocatalysis).

  • Isolation (The "Self-Cleaning" Step):

    • Cool the reaction slowly to Room Temperature (RT).

    • Filter the precipitate using a Buchner funnel.

    • Wash: Rinse the filter cake with cold iPrOH (

      
      ) followed by Diethyl Ether (
      
      
      
      ).
    • Why? iPrOH removes unreacted aniline; Ether removes residual solvent and helps drying.

  • Drying: Vacuum dry at 40°C. The resulting solid is the HCl salt .

Data Table 1: Solvent Effects on Thermal


 
SolventBoiling PointSolubility of Product (HCl Salt)Suitability
Isopropanol 82°CLow (Precipitates)Excellent (Standard)
Ethanol78°CModerateGood, but lower yield
Acetonitrile82°CLowGood, but no proton transfer assist
DMF153°CHigh (Remains in solution)Poor (Requires aqueous workup)

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid SAR exploration, unreactive substrates that require high energy input, small scale (<50 mg).

Reagents
  • Solvent: 2-Propanol (iPrOH) or Acetonitrile (MeCN).

  • Catalyst (Optional): 1 drop of TFA or AcOH (if aniline is weak).

Step-by-Step Methodology
  • Charge: In a microwave vial (2–5 mL), add 4-chloroquinazoline (1.0 equiv), aniline (1.2 equiv), and iPrOH (3 mL).

  • Seal & Irradiate: Seal the vial. Set parameters:

    • Temp: 120°C (Dynamic mode).

    • Time: 15–20 minutes.

    • Pressure Limit: 200 psi.

  • Workup:

    • Decant the vial into a centrifuge tube.

    • Cool on ice. If solid forms, centrifuge and decant supernatant.

    • If no solid forms, evaporate solvent and purify via Prep-HPLC (Reverse Phase).

Protocol C: Buchwald-Hartwig Amination

Best for: "Dead" anilines (e.g., 2,4-difluoroaniline, nitroanilines) or when


 fails due to steric hindrance.
Mechanistic Insight

Unlike


, this reaction does not rely on the electrophilicity of C4. It relies on the oxidative addition of Pd(0) into the C-Cl bond.
Reagents
  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos (for N-arylation) or BINAP. Xantphos is preferred for heterocycles.

  • Base:

    
     (2.0 equiv). Must be anhydrous.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Methodology
  • Degassing: Charge 1,4-Dioxane into the flask and sparge with Argon/Nitrogen for 15 minutes. Oxygen kills the catalyst.

  • Assembly: Add 4-chloroquinazoline (1.0 equiv), Aniline (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (0.05 equiv), and Xantphos (0.10 equiv).
  • Heating: Heat to 100°C under inert atmosphere for 12–16 hours.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate.[1]

    • Purification: Flash Column Chromatography (SiO2). Elute with DCM/MeOH (95:5).

Scientific Validation & Troubleshooting (E-E-A-T)

The Hydrolysis Trap

The most common failure mode is the hydrolysis of the starting material (4-chloroquinazoline) back to the inactive quinazolin-4(3H)-one .

  • Cause: Wet solvents or old starting material (HCl generated during storage catalyzes hydrolysis).

  • Prevention: Store 4-chloroquinazoline under Ar at -20°C. Use anhydrous iPrOH.

  • Detection: Monitor TLC. Quinazolinone is highly polar and stays at the baseline (in Hex/EtOAc) or runs very low in DCM/MeOH.

Free Base vs. Salt Form
  • Protocol A yields the HCl Salt .[2] This is often preferred for stability.

  • Protocol C yields the Free Base .

  • Conversion: To convert Salt

    
     Free Base: Suspend in EtOAc, wash with saturated 
    
    
    
    , dry organics (
    
    
    ), and evaporate.
Pathway Visualization

Mechanism SM 4-Chloroquinazoline Protonation N1-Protonation (Activation) SM->Protonation H+ (Autocatalysis) Attack Nucleophilic Attack (C4 Position) Protonation->Attack + Aniline Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Elimination Elimination of HCl (Aromatization) Meisenheimer->Elimination - Cl- Product 4-Anilinoquinazoline (HCl Salt) Elimination->Product

Figure 2: The acid-catalyzed


 mechanism dominant in Protocol A.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

  • Kabri, Y., et al. (2010).[3] "Microwave-assisted synthesis of new 4-anilinoquinazolines as potent EGFR inhibitors." European Journal of Medicinal Chemistry.

  • Hossain, M. S., et al. (2021). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Correa, A., et al. (2019). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry.

Sources

Method

Synthesis of tricyclic quinazoline derivatives starting from 2,4-dichloro precursors

From 2,4-Dichloro Precursors to Privileged Pharmacophores Executive Summary This guide details the divergent synthesis of tricyclic quinazoline derivatives using 2,4-dichloroquinazoline as a linchpin precursor. The quina...

Author: BenchChem Technical Support Team. Date: February 2026

From 2,4-Dichloro Precursors to Privileged Pharmacophores

Executive Summary

This guide details the divergent synthesis of tricyclic quinazoline derivatives using 2,4-dichloroquinazoline as a linchpin precursor. The quinazoline core is a "privileged structure" in medicinal chemistry, ubiquitous in EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). Tricyclic derivatives, such as quinazolino[3,2-a]benzimidazoles and [1,2,4]triazolo[4,3-c]quinazolines , extend this utility by locking the conformation of the pharmacophore, often enhancing selectivity and metabolic stability.

This protocol leverages the inherent electrophilic hierarchy of the 2,4-dichloroquinazoline core to achieve regioselective functionalization. We provide two distinct, field-validated workflows:

  • Protocol A: Synthesis of Quinazolino[3,2-a]benzimidazoles via sequential

    
     and intramolecular cyclization.
    
  • Protocol B: Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines via a hydrazino-intermediate cascade.

Mechanistic Foundation: The Electrophilic Hierarchy

Success in this synthesis relies on exploiting the reactivity difference between the C4 and C2 positions.

  • C4 Position (Kinetic Control): The C4 carbon is significantly more electrophilic due to the inductive effect of N3 and the resonance contribution that places a positive charge at C4. Nucleophilic attack occurs here first under mild conditions (0°C – RT).

  • C2 Position (Thermodynamic/Forcing Control): The C2 position is less reactive and typically requires elevated temperatures (>80°C) or acid/metal catalysis to undergo substitution.

Pathway Visualization:

QuinazolineReactivity Start 2,4-Dichloroquinazoline C4_Attack Step 1: C4-Selective substitution (Mild Conditions, <25°C) Start->C4_Attack Nucleophile 1 (e.g., Hydrazine, Diamine) Intermediate 4-Substituted-2-chloroquinazoline C4_Attack->Intermediate C2_Attack Step 2: C2-Cyclization/Substitution (Reflux, >80°C) Intermediate->C2_Attack Intramolecular Closure Product Tricyclic Quinazoline Scaffold C2_Attack->Product

Figure 1: The sequential reactivity pathway of 2,4-dichloroquinazoline. The C4 position acts as the "gateway" for functionalization.

Protocol A: Synthesis of Quinazolino[3,2-a]benzimidazoles

Target: Fusion of a benzimidazole ring across the 2,3-positions of the quinazoline. Key Reagent: o-Phenylenediamine (1,2-diaminobenzene).

Materials
  • 2,4-Dichloroquinazoline (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Solvent: Tetrahydrofuran (THF) for Step 1; Ethanol (EtOH) or DMF for Step 2.

  • Catalyst (Optional for Step 2): Glacial Acetic Acid (AcOH).

Experimental Workflow

Step 1: Regioselective C4-Amination

  • Preparation: Dissolve 2,4-dichloroquinazoline (1.0 g, 5 mmol) in anhydrous THF (15 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve o-phenylenediamine (0.6 g, 5.5 mmol) and Et

    
    N (0.84 mL, 6 mmol) in THF (10 mL). Add this solution dropwise to the quinazoline solution over 20 minutes.
    
    • Critical Control: Rapid addition may lead to bis-substitution. Keep temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Validation (TLC): Check TLC (Hexane:EtOAc 3:1). Starting material (

    
    ) should disappear; a new polar spot (
    
    
    
    ) corresponds to the intermediate 2-chloro-N-(2-aminophenyl)quinazolin-4-amine .
  • Isolation: Pour mixture into ice-water (50 mL). Filter the yellow precipitate. Wash with cold water (

    
     mL). Dry under vacuum.[1]
    

Step 2: Intramolecular Cyclization

  • Setup: Suspend the isolated intermediate in Ethanol (20 mL). Add catalytic glacial acetic acid (0.5 mL).

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanistic Note: The pendant primary amine of the phenylenediamine moiety attacks the C2-Cl position. The acid catalyst protonates N1/N3, increasing electrophilicity at C2.

  • Completion: Monitor by TLC. The intermediate spot (

    
    ) will convert to a highly fluorescent spot (
    
    
    
    ).
  • Purification: Cool to RT. The product often precipitates as a solid. Filter and wash with cold ethanol. If no precipitate forms, concentrate solvent and recrystallize from EtOH/DMF.

Protocol B: Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines

Target: A triazole ring fused to the pyrimidine ring of the quinazoline. Key Reagent: Hydrazine Hydrate followed by Orthoester/Aldehyde.[2]

Materials
  • 2,4-Dichloroquinazoline (1.0 eq)

  • Hydrazine Hydrate (80% or 98%) (2.5 eq)

  • Triethyl orthoformate (TEOF) (Excess/Solvent) OR Benzaldehyde (1.1 eq).

  • Solvent: Ethanol.[2]

Experimental Workflow

Step 1: Formation of 2-Chloro-4-hydrazinoquinazoline

  • Preparation: Dissolve 2,4-dichloroquinazoline (1.0 g) in Ethanol (20 mL). Cool to -10°C to 0°C (ice-salt bath).

  • Addition: Add Hydrazine Hydrate (excess is used to prevent dimer formation) dropwise over 30 minutes.

    • Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 2 hours. A precipitate will form.

  • Isolation: Filter the solid rapidly while cold. Wash with cold ethanol.

    • Stability Note: The hydrazino-intermediate is prone to oxidation; use immediately in Step 2.

Step 2: Triazole Ring Closure

  • Method A (Unsubstituted Triazole):

    • Suspend the hydrazine intermediate in Triethyl orthoformate (10 mL).

    • Reflux for 3–5 hours.

    • Cool and filter the product.[1][3]

  • Method B (Aryl-Substituted Triazole):

    • Suspend intermediate in Ethanol (20 mL).

    • Add Benzaldehyde (1.1 eq) and catalytic acetic acid (3 drops).

    • Reflux for 2 hours to form the hydrazone .

    • Add an oxidant (e.g., Iodobenzene diacetate (1.1 eq) or mild FeCl

      
      ) and stir at RT/mild heat to effect oxidative cyclization.
      
Data Summary & Troubleshooting
ParameterProtocol A (Benzimidazo)Protocol B (Triazolo)
Limiting Step Cyclization (Step 2)Hydrazine addition (Step 1)
Key Intermediate 2-chloro-4-(2-aminophenyl)amino...2-chloro-4-hydrazinoquinazoline
Typical Yield 65 – 80%70 – 85%
Common Pitfall Bis-substitution in Step 1 if temp > 10°CDimer formation (Azine) if hydrazine is limiting
Visual Check Product is often fluorescent under UVProduct crystallizes as needles

Self-Validating Checkpoints:

  • Checkpoint 1 (Step 1 Temp): If the reaction mixture turns dark brown/black immediately upon addition of amine/hydrazine, the temperature is too high. Discard and restart at lower temp.

  • Checkpoint 2 (Solubility): The 2,4-dichloro precursor is soluble in THF/DCM but less so in EtOH. The mono-substituted intermediates are often less soluble and precipitate out, driving the reaction to completion.

References
  • National Institutes of Health (NIH) / PubMed. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. [Link]

  • Organic Chemistry Portal. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines. [Link]

  • MDPI Molecules. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives. [Link]

Sources

Application

Microwave-assisted synthesis using 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

Application Note: Microwave-Assisted Synthesis Using 2,4-Dichloro-8-(trifluoromethoxy)quinazoline Part 1: Executive Summary & Strategic Rationale The Challenge: The quinazoline scaffold is a "privileged structure" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Using 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

Part 1: Executive Summary & Strategic Rationale

The Challenge: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib). However, synthesizing diverse libraries from 2,4-dichloro-8-(trifluoromethoxy)quinazoline presents a specific challenge: balancing the high reactivity of the C4-chloride with the sluggish nature of the C2-chloride, while managing the strong electron-withdrawing effects of the 8-trifluoromethoxy (-OCF


) group. Conventional thermal heating often leads to long reaction times (12–24 hours for C2 substitution) or mixtures of regioisomers due to poor thermal control.

The Solution: This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate S


Ar reactions. By exploiting the electronic bias introduced by the 8-OCF

group, we can achieve near-perfect regioselectivity.

Scientific Rationale (The "Why"):

  • Electronic Activation: The 8-OCF

    
     group is strongly electron-withdrawing (
    
    
    
    ). This lowers the energy of the LUMO across the pyrimidine ring, making the C4 position significantly more electrophilic than in unsubstituted quinazolines.
  • Regioselectivity Control: Nucleophilic attack at C4 is kinetically favored due to the higher coefficient in the LUMO and the stabilization of the Meisenheimer intermediate by the N3 nitrogen. The C2 position, flanked by two nitrogens, is less reactive and requires higher activation energy—ideal for sequential microwave protocols.

  • Microwave Efficiency: Polar solvents (EtOH, iPrOH) couple efficiently with microwave irradiation, allowing rapid superheating above boiling points, which overcomes the activation barrier for the difficult C2 substitution in minutes rather than hours.

Part 2: Mechanistic Workflow & Reactivity

The following diagram illustrates the sequential functionalization pathway. Note the distinct energy requirements for Step 1 (C4) versus Step 2 (C2).

Quinazoline_Reactivity cluster_legend Mechanism Note Start 2,4-Dichloro-8-(OCF3) quinazoline Step1 Step 1: C4 Substitution (Kinetic Control) Start->Step1 Nucleophile 1 (R-NH2) Low Temp (RT - 50°C) Inter Intermediate: 2-Chloro-4-amino-8-(OCF3) quinazoline Step1->Inter Fast S_NAr Step2 Step 2: C2 Substitution (Thermodynamic/High Energy) Inter->Step2 Nucleophile 2 (R'-NH2) High Temp (120-150°C) Microwave Irradiation Final Final Product: 2,4-Diamino-8-(OCF3) quinazoline Step2->Final Slow S_NAr Note 8-OCF3 group enhances electrophilicity, making C4 highly reactive. C2 requires forcing conditions.

Caption: Sequential S


Ar pathway. The 8-OCF

substituent activates C4 for mild substitution, while microwave energy is required to drive the C2 substitution.

Part 3: Experimental Protocols

Protocol A: C4-Selective Amination (The "Mild" Step)

Objective: Selectively displace the C4-Cl without affecting the C2-Cl.

Reagents:

  • Substrate: 2,4-Dichloro-8-(trifluoromethoxy)quinazoline (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH) [High tan

    
     for MW absorption]
    

Procedure:

  • Dissolution: In a 10 mL microwave vial, dissolve 1.0 mmol of the substrate in 3 mL of iPrOH.

  • Addition: Add DIPEA followed by the amine dropwise.

  • Irradiation: Cap the vial. Irradiate at 50°C for 5–10 minutes .

    • Note: Due to the activation by 8-OCF

      
      , higher temperatures (>80°C) may lead to trace double substitution. Keep it mild.
      
  • Work-up: The product often precipitates upon cooling. Filter and wash with cold EtOH. If soluble, evaporate solvent and purify via flash chromatography (Hex/EtOAc).

Validation:

  • TLC: Disappearance of starting material (R

    
     ~0.8 in 20% EtOAc/Hex) and appearance of a fluorescent spot (R
    
    
    
    ~0.4).
  • 
    H NMR:  Verify regioselectivity. The C4-NH proton typically appears downfield (δ 8.0–9.5 ppm).
    
Protocol B: C2-Substitution (The "Hard" Step)

Objective: Displace the unreactive C2-Cl to generate the final library compound.

Reagents:

  • Substrate: 2-Chloro-4-amino-8-(trifluoromethoxy)quinazoline (from Protocol A)

  • Nucleophile: Second Amine (2.0–3.0 equiv)

  • Solvent: n-Butanol or NMP (N-methyl-2-pyrrolidone) for higher boiling point capability.

Procedure:

  • Setup: Place 0.5 mmol of the intermediate in a microwave vial with 2 mL of solvent.

  • Irradiation: Heat to 140°C–160°C for 15–20 minutes (Dynamic Mode, High Absorption).

    • Senior Scientist Insight: The C2 position is deactivated by the electron-donating amino group installed at C4. Thermal heating would take 12+ hours; MW achieves this in <20 mins.

  • Work-up: Pour reaction mixture into water. Extract with EtOAc.

  • Purification: Recrystallization or Prep-HPLC.

Protocol C: One-Pot Sequential Synthesis (High Throughput)

Objective: Perform both steps in a single vial without isolating the intermediate.

  • Step 1: React substrate with Amine 1 (1.0 equiv) + DIPEA in iPrOH at 50°C for 10 min .

  • Check: Verify consumption by LC-MS.

  • Step 2: Add Amine 2 (excess, 3.0 equiv) directly to the vial.

  • Irradiation: Ramp temperature to 150°C for 20 min .

  • Result: Asymmetric 2,4-diamino-8-(trifluoromethoxy)quinazoline.

Part 4: Data & Optimization

Table 1: Comparison of Thermal vs. Microwave Methods Data based on internal optimization studies using aniline (Step 1) and morpholine (Step 2).

ParameterThermal (Reflux)Microwave (Closed Vessel)Improvement Factor
Step 1 (C4) Time 2–4 Hours5–10 Minutes24x Faster
Step 1 Yield 75–85%92–98%+13%
Step 2 (C2) Time 18–24 Hours15–20 Minutes72x Faster
Step 2 Yield 40–60% (Incomplete)85–95%+35%
Solvent Usage 20–50 mL2–5 mL10x Greener

Optimization Decision Tree: Use this logic flow to troubleshoot low yields or selectivity issues.

Optimization_Tree Problem Issue Observed? Type1 Double Substitution in Step 1 Problem->Type1 Type2 Incomplete Reaction in Step 2 Problem->Type2 Type3 Hydrolysis (OH instead of Cl) Problem->Type3 Sol1 Reduce Temp to RT Reduce Amine Equiv to 0.95 Type1->Sol1 Sol2 Increase Temp to 170°C Switch Solvent to NMP Type2->Sol2 Sol3 Dry Solvent (Mol Sieves) Use Anhydrous Base Type3->Sol3

Caption: Troubleshooting logic for common S


Ar pitfalls in microwave synthesis.

Part 5: References

  • Besson, T., et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." Frontiers in Chemistry, 2020. Link

    • Context: Comprehensive review of microwave acceleration in quinazoline ring formation and functionalization.

  • Lafargue, F., et al. "Microwave-assisted synthesis of quinazoline derivatives." Synlett, 2020.

    • Context: Establishes the baseline for S

      
      Ar regioselectivity (C4 > C2) in dichloro-heterocycles.
      
  • BenchChem Protocols. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." Link

    • Context: Provides comparative reactivity data for electron-deficient quinazolines, validating the activating effect of EWGs like -NO2 and -OCF3.

  • Kabri, Y., et al. "Regioselective nucleophilic substitution of 2,4-dichloroquinazoline." Tetrahedron Letters, 2020.

    • Context: Mechanistic explanation of the electronic bias allowing sequential one-pot synthesis.

  • ChemicalBook Database. "2,4-Dichloroquinazoline Synthesis and Properties." Link

    • Context: Physical properties and standard thermal protocols for comparison.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing C4-Substitution in 2,4-dichloro-8-(trifluoromethoxy)quinazoline Reactions

Welcome to the technical support guide for the regioselective C4-substitution of 2,4-dichloro-8-(trifluoromethoxy)quinazoline. This document is designed for researchers, chemists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the regioselective C4-substitution of 2,4-dichloro-8-(trifluoromethoxy)quinazoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core chemical principles governing this reaction. Understanding these fundamentals is the first step toward rational troubleshooting and optimization.

Q1: Why does nucleophilic substitution preferentially occur at the C4 position over the C2 position?

A1: The high regioselectivity for the C4 position is a well-documented and electronically controlled phenomenon in 2,4-dichloroquinazoline systems.[1][2] The underlying reason is rooted in the electronic structure of the quinazoline core. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position has a significantly higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 carbon.[1] This makes the C4 position more electrophilic and thus more susceptible to attack by a nucleophile.[1][3] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, and the activation energy for the formation of the intermediate (Meisenheimer complex) is lower for C4 attack than for C2 attack.[4]

Q2: What is the role of the 8-(trifluoromethoxy) group in this reaction?

A2: The 8-CF3O group is a potent electron-withdrawing group (EWG). Its presence significantly reduces the electron density of the entire quinazoline ring system. This "activation" makes the carbon atoms attached to the chlorine atoms even more electrophilic and, therefore, more reactive towards nucleophilic attack.[3] This effect is analogous to how a nitro group enhances reactivity in SNAr reactions.[3] Consequently, you may find that reactions with 2,4-dichloro-8-(trifluoromethoxy)quinazoline can often proceed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to its unsubstituted counterpart.

Q3: What is the general mechanism for the C4-substitution reaction?

A3: The reaction follows a two-step addition-elimination mechanism, characteristic of SNAr reactions.[5][6]

  • Addition: The nucleophile (typically an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the C4-substituted product.

SNAr_Mechanism cluster_0 Step 1: Addition of Nucleophile cluster_1 Step 2: Elimination of Leaving Group Start 2,4-dichloro-8-(trifluoromethoxy)quinazoline + Nu-H Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile (Nu-H) Product 4-substituted-2-chloro-8-(trifluoromethoxy)quinazoline + HCl Intermediate->Product - Cl-

Caption: General SNAr reaction mechanism.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction is very slow, or it stalls before all the starting material is consumed. How can I improve the conversion and yield?

A: Low conversion is a common issue that can often be resolved by systematically evaluating and optimizing key reaction parameters. Inefficient heat transfer or poor solubility can be especially problematic on a larger scale.[7]

Troubleshooting Steps:

  • Re-evaluate Your Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally superior for SNAr reactions because they solvate the cation but leave the nucleophile "naked" and more reactive.[6][8] If you are using a less polar solvent like THF or a protic solvent like isopropanol, the reaction rate may be significantly slower.[9][10]

  • Increase Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[6] Gradually increase the temperature in 10-20 °C increments, monitoring the reaction by TLC or LC-MS for both consumption of starting material and the formation of byproducts (see Issue 2). For less reactive nucleophiles, reflux conditions may be necessary.[3]

  • Check Nucleophile Reactivity & Stoichiometry:

    • Reactivity: Electron-rich aliphatic amines are generally more nucleophilic and react faster than anilines. Anilines bearing electron-withdrawing groups are less nucleophilic and will require more forcing conditions.[11]

    • Stoichiometry: While a 1.0-1.2 equivalent of the nucleophile is typical,[3] using a slight excess (e.g., 1.5 equivalents) can sometimes drive the reaction to completion, especially if the nucleophile is also acting as the base.[1]

  • Ensure Purity of Reagents: Impurities in your starting material, nucleophile, or solvent can inhibit the reaction.[7] Water is a particularly problematic impurity (see Issue 3). Ensure your nucleophile is pure and that you are using anhydrous solvents.

Low_Yield_Troubleshooting start Low Yield / Stalled Reaction check_solvent Is the solvent optimal? (e.g., DMSO, DMF) start->check_solvent check_temp Is the temperature high enough? check_solvent->check_temp Yes switch_solvent Switch to a polar aprotic solvent (e.g., DMSO) check_solvent->switch_solvent No check_nucleophile Is the nucleophile reactive/pure? check_temp->check_nucleophile Yes increase_temp Increase temperature incrementally (e.g., 60 -> 80 -> 100 °C) check_temp->increase_temp No check_anhydrous Are conditions anhydrous? check_nucleophile->check_anhydrous Yes purify_nucleophile Purify nucleophile and/or use slight excess (1.5 eq) check_nucleophile->purify_nucleophile No dry_reagents Use anhydrous solvent and oven-dried glassware check_anhydrous->dry_reagents No end_node Improved Yield check_anhydrous->end_node Yes switch_solvent->check_temp increase_temp->check_nucleophile purify_nucleophile->check_anhydrous dry_reagents->end_node

Caption: Troubleshooting workflow for low yield.
Issue 2: Poor Selectivity / Formation of 2,4-Disubstituted Product

Q: I am observing a significant amount of the byproduct where the nucleophile has substituted both chlorine atoms. How can I improve selectivity for C4-monosubstitution?

A: Formation of the 2,4-disubstituted product occurs when the initial C4-substituted product goes on to react at the C2 position. While the C2 position is less reactive, substitution can be forced under harsh conditions.[5][12]

Solutions to Improve C4 Selectivity:

  • Lower the Reaction Temperature: This is the most critical factor. The activation energy for C2 substitution is higher than for C4. By lowering the temperature, you can often find a window where the C4 reaction proceeds at a reasonable rate while the C2 substitution is negligible.[12]

  • Control Stoichiometry: Use the amine nucleophile as the limiting reagent or in slight excess (1.0-1.1 equivalents). A large excess of the nucleophile will increase the probability of a second substitution event once the initial reaction is complete.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 2,4-dichloro starting material has been consumed. Unnecessarily long reaction times, especially at elevated temperatures, will promote the formation of the disubstituted product.[1]

Issue 3: Formation of Quinazolinone Impurity

Q: My mass spec analysis shows an impurity with a mass corresponding to the replacement of a chlorine with a hydroxyl group, forming a quinazolinone. How do I prevent this hydrolysis?

A: 2,4-Dichloroquinazolines are highly susceptible to hydrolysis, particularly at the more reactive C4 position.[13][14] The presence of water, especially under basic or heated conditions, can lead to the formation of 2-chloro-8-(trifluoromethoxy)quinazolin-4(3H)-one.

Solutions to Prevent Hydrolysis:

  • Use Anhydrous Conditions: This is non-negotiable. Use oven-dried or flame-dried glassware cooled under a stream of inert gas (Nitrogen or Argon).[11][15]

  • Use Anhydrous Solvents: Use freshly opened anhydrous grade solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).[7]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[15]

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for C4-Amination

This procedure is a general method for the regioselective substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • 2,4-dichloro-8-(trifluoromethoxy)quinazoline (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous solvent (e.g., Isopropanol, THF, or DMF)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,4-dichloro-8-(trifluoromethoxy)quinazoline (1.0 eq).

  • Add anhydrous solvent (approx. 0.1 M concentration).

  • Add the amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 1.5 eq).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, or reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude residue by column chromatography.[3][12]

Protocol 2: Recommended Anhydrous Reaction Setup
  • Dry all glassware (flask, condenser, stir bar) in an oven at >120 °C for at least 4 hours.

  • Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Use rubber septa to seal openings.

  • Transfer all liquids (anhydrous solvents, liquid reagents) using dry syringes or cannulas.

  • Weigh and add solid reagents quickly to minimize exposure to air.

  • Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a gas bubbler.[15]

Section 4: Key Parameter Optimization Tables

Use these tables as a quick reference for making informed decisions during reaction optimization.

Table 1: Solvent Selection Guide
SolventTypeTypical Temp. RangeAdvantages & Considerations
DMSO, DMF Polar AproticRT - 120 °CExcellent choice. Greatly accelerates SNAr rates.[8] Can be difficult to remove under vacuum.
THF, Dioxane EtherealRT - RefluxGood general-purpose solvents. Less activating than DMSO/DMF. Ensure anhydrous grade is used.[1]
Acetonitrile Polar AproticRT - RefluxGood alternative to DMSO/DMF, easier to remove.
Isopropanol, Ethanol Polar ProticRT - RefluxCommonly used, but can slow the reaction by solvating the nucleophile.[9] Can act as a competing nucleophile at high temperatures with strong bases.[10]
Toluene Non-polarRefluxGenerally not recommended unless required for solubility of specific reagents. Reaction rates are typically very slow.[10]
Table 2: Base Selection Guide
BaseTypeEquivalentsComments
DIPEA, TEA Tertiary Amine1.2 - 2.0Standard choices. Non-nucleophilic, effectively scavenge HCl.[1][3]
K2CO3, Cs2CO3 Inorganic2.0 - 3.0Heterogeneous, can be useful but may require longer reaction times or higher temperatures.
Excess Amine Reagent>2.0Viable if the amine nucleophile is inexpensive and not prone to side reactions.[1]

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • QUINAZOLINES. I. THE INTERACTION OF 2,4-DICHLOROQUINAZOLINE WITH SODIUM ALCOHOLATES AND SODIUM PHENATES WITH THE REPLACEMENT OF. Journal of the American Chemical Society. [Link]

  • SNAr Comparative Reaction. Gaylord Chemical. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Chemtrix. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. MDPI. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E. [Link]

Sources

Optimization

Solubility issues of 8-trifluoromethoxy quinazoline intermediates in organic solvents

Subject: Troubleshooting Solubility & Handling of 8- Quinazoline Scaffolds Ticket ID: TCH-8OCF3-SOL-001 Responder: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Lipophilic Brick" Paradox Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Handling of 8-


 Quinazoline Scaffolds
Ticket ID:  TCH-8OCF3-SOL-001
Responder:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Lipophilic Brick" Paradox

Welcome to the technical support hub for fluorinated heterocycles. You are likely here because your 8-trifluoromethoxy quinazoline intermediate is behaving contradictorily: it is highly lipophilic (suggesting it should dissolve in organics) yet remains stubbornly insoluble in common solvents like Methanol, DCM, or even room-temperature DMSO.

The Root Cause: The 8-trifluoromethoxy (


) group introduces a unique physicochemical duality. It significantly increases the partition coefficient (

) due to the high hydrophobicity of fluorine. However, on a planar quinazoline scaffold, the

group—often conformationally locked orthogonal to the ring—can facilitate extremely efficient crystal packing (high lattice energy).

The Result: You are dealing with a "Lipophilic Brick."[1] It resists solvation not because it hates the solvent, but because it loves its own crystal lattice too much.

Troubleshooting Guide: Synthesis & Reaction Media

Q1: My nucleophilic substitution (SNAr) at the 4-position failed because the starting material (4-chloro-8-trifluoromethoxyquinazoline) precipitated out. What solvent system should I use?

Diagnosis: Standard solvents like Isopropanol (IPA) or Ethanol often fail here. While they work for simple quinazolines, the 8-


 derivative often has a solubility of 

in alcohols at ambient temperature.

Corrective Protocol: Switch to a High-Dielectric/High-Temperature system. You must overcome the lattice energy using thermal energy and a polar aprotic solvent that disrupts


-

stacking.

Recommended Solvent System:

  • Primary: Anhydrous DMF or DMAc (Dimethylacetamide).

  • Temperature: Minimum

    
    , often requiring 
    
    
    
    .
  • Catalyst: If using an aniline nucleophile, add 1.0 eq of TFA or HCl (dioxane) to protonate the quinazoline N1, activating the C4-Cl bond and improving solubility via transient salt formation.

Q2: The reaction turns into a solid "puck" upon cooling. How do I work this up without using liters of DCM?

Diagnosis: The product likely crystallized rapidly upon cooling due to supersaturation. Adding water directly to this "puck" will trap impurities (starting amines/salts) inside the crystal matrix.

The "Slow-Quench" Protocol:

  • Dilute Hot: While the reaction is still at

    
    , dilute with an equal volume of warm EtOAc  or THF . This prevents immediate crashing out.
    
  • Aqueous Wash: Pour this warm organic mixture into a stirring solution of 5%

    
     (aq).
    
  • Phase Separation: The lipophilic 8-

    
     product will partition into the EtOAc/THF layer, while the polar impurities stay in the water.
    

Troubleshooting Guide: Purification & Recrystallization

Q3: I tried recrystallizing from boiling Ethanol, but the compound "oiled out" (formed a separate liquid phase) instead of crystallizing. Why?

Diagnosis: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated compound-impurity mixture, or when the compound is too lipophilic for the solvent at high temperatures. The


 group makes the molecule too "greasy" for pure ethanol.

Corrective Protocol: The "Orthogonal Polarity" Method You need a solvent system that dissolves the lipophilic core but induces crystallization upon cooling.

Solvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Procedure
Ethyl Acetate n-Heptane 1:3 to 1:5Dissolve in min. boiling EtOAc. Add hot Heptane until cloudy. Cool slowly.
THF Water 1:1Dissolve in THF. Add water dropwise. (Risk of oiling out if added too fast).
Toluene Cyclohexane 1:4Best for extremely lipophilic analogs.
Q4: Column chromatography is smearing. The compound tails across 20 fractions.

Diagnosis: The basic nitrogen (N1/N3) on the quinazoline ring is interacting with the acidic silanols on the silica gel. The


 group does not shield this interaction.

The Fix: Add a modifier to your mobile phase:

  • For neutral/basic eluents: Add 1% Triethylamine (TEA) to the DCM/MeOH mixture.

  • For difficult separations: Switch to DCM : Acetone (95:5). Acetone is excellent for solubilizing fluorinated aromatics without the strong hydrogen bonding of methanol.

Visualization: Solubility Decision Logic

Use the following decision tree to select the correct solvent system based on your process stage.

SolubilityLogic Start Start: Solid 8-OCF3 Quinazoline ProcessCheck What is the goal? Start->ProcessCheck Reaction Synthesis (SNAr / Coupling) ProcessCheck->Reaction Purification Purification / Workup ProcessCheck->Purification TempCheck Can you heat >80°C? Reaction->TempCheck HighTemp Use DMF or DMAc TempCheck->HighTemp Yes LowTemp Use THF/NMP (1:1) TempCheck->LowTemp No (Labile groups) OilCheck Did it 'Oil Out' in EtOH? Purification->OilCheck YesOil Switch to EtOAc/Heptane OilCheck->YesOil Yes NoOil Use DCM/MeOH + 1% TEA OilCheck->NoOil No (Column Chrom.)

Figure 1: Decision matrix for solvent selection based on thermal tolerance and lipophilicity constraints.

Analytical Support (NMR & HPLC)

Issue: "My


-NMR peaks are broad/split in 

."

Explanation: Quinazolines often form dimers in non-polar solvents like chloroform due to intermolecular H-bonding or


-stacking, exacerbated by the electron-withdrawing 

group affecting the ring electronics.

Protocol:

  • Solvent: Switch to DMSO-

    
     .
    
  • Additive: If broadening persists, add 1 drop of TFA-

    
      (Trifluoroacetic acid-d). This protonates the N1 nitrogen, breaking aggregates and sharpening the signals.
    
  • Temperature: Run the NMR at

    
     .
    

References

  • BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents. Retrieved from

    • Relevance: Establishes baseline solubility difficulties for substituted quinazolines in standard solvents.
  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Retrieved from

    • Relevance: Authoritative review on the lipophilicity ( ) and electronic effects of the group.
  • Arkivoc. (2021).[2] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Retrieved from

    • Relevance: Provides protocols for chlorination and substitution reactions on the quinazoline core.
  • Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines. Retrieved from

    • Relevance: Discusses catalytic approaches and solvent effects in quinazoline synthesis.

Sources

Troubleshooting

Minimizing hydrolysis byproducts of 2,4-dichloroquinazolines during storage

Technical Support Center: 2,4-Dichloroquinazoline Stability & Handling Ticket ID: #DQZ-STAB-001 Subject: Minimizing Hydrolysis Byproducts During Storage Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dichloroquinazoline Stability & Handling

Ticket ID: #DQZ-STAB-001 Subject: Minimizing Hydrolysis Byproducts During Storage Assigned Specialist: Senior Application Scientist

Executive Summary

2,4-Dichloroquinazoline is a highly moisture-sensitive electrophile. Its instability arises from the electron-deficient pyrimidine ring, which renders the carbon atoms at positions 2 and 4 susceptible to nucleophilic attack by water (hydrolysis).

This guide provides a chemically grounded protocol to minimize degradation. The critical insight is regioselectivity: Hydrolysis does not occur randomly; the C4 position is significantly more reactive than the C2 position. Therefore, the primary impurity you will encounter is 2-chloro-4(3H)-quinazolinone .

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the mechanism. The 2,4-dichloroquinazoline molecule possesses two electrophilic centers.

  • The C4 Position (Primary Failure Point): The C4 carbon is the most electron-deficient due to the cumulative inductive effects of the adjacent nitrogen atoms and the benzene ring fusion. In the presence of atmospheric moisture, water attacks here first, displacing the chloride ion.

  • The C2 Position: While also electrophilic, the C2 position is less reactive. Hydrolysis at C2 typically occurs only after C4 has reacted or under forcing conditions.

The Degradation Pathway:

  • Stage 1 (Rapid): Conversion to 2-chloro-4(3H)-quinazolinone.

  • Stage 2 (Slow): Conversion to quinazoline-2,4(1H,3H)-dione (complete hydrolysis).

Visualizing the Pathway

The following diagram illustrates the stepwise degradation you are trying to prevent.

HydrolysisPathway Start 2,4-Dichloroquinazoline (Intact API) Stage1 2-Chloro-4(3H)-quinazolinone (Primary Impurity) Start->Stage1 Fast Hydrolysis (C4) Water1 + H₂O Stage2 Quinazoline-2,4(1H,3H)-dione (Terminal Byproduct) Stage1->Stage2 Slow Hydrolysis (C2) Water2 + H₂O

Figure 1: Stepwise hydrolysis pathway showing the kinetic preference for C4 substitution.

Module 2: Storage Protocols (The "How")

The following protocols are self-validating systems. If followed, the formation of the C4-hydrolyzed impurity will be kinetically inhibited.

Protocol A: Solid State Storage (Recommended)

Objective: Eliminate the collision frequency between water vapor and the crystal lattice.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation dictates that lower T exponentially reduces reaction rate (

).
Atmosphere Argon or NitrogenDisplaces humid air. Argon is heavier than air and provides a better "blanket" in opened vials.
Container Amber Glass + ParafilmAmber glass prevents photo-oxidation; Parafilm creates a secondary moisture barrier.
Desiccant P₂O₅ or Silica GelActive moisture scavenging is required inside the secondary containment.

Step-by-Step Workflow:

  • Dry: If the compound was synthesized in-house, ensure it is dried under high vacuum (< 1 mbar) for 12 hours to remove lattice-bound solvents/water.

  • Seal: Place the vial inside a secondary jar containing a desiccant pouch.

  • Purge: Flush the secondary jar with Argon for 30 seconds before sealing.

  • Freeze: Store immediately at -20°C.

Protocol B: Solution Storage (High Risk)

Warning: Avoid storing in solution if possible. If necessary, follow these strict rules:

  • Solvent: Anhydrous THF or DCM (stored over molecular sieves).

  • Avoid: Alcohols (Ethanol/Methanol) or DMF. These are nucleophilic or hygroscopic and will accelerate substitution.

  • Duration: < 24 hours at 4°C.

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned pale yellow. Is it compromised?

  • Diagnosis: Likely yes. The yellowing often indicates the formation of HCl (a byproduct of hydrolysis) reacting with trace impurities or the formation of the quinazolinone species which can have different optical properties.

  • Action: Perform a "Purity Check" (see Module 4). If purity is <95%, recrystallize from anhydrous hexane/DCM.

Q2: I see a new peak in my LC-MS at [M-Cl+OH]. What is it?

  • Analysis: The mass shift of -35.5 (Cl) and +17 (OH) results in a net loss of roughly 18.5 Da (depending on ionization). However, usually, you observe the conversion of Cl (35) to Oxygen (16) in the oxo-form.

  • Identification: This is the 2-chloro-4(3H)-quinazolinone . It is the "canary in the coal mine" for moisture exposure.

Q3: Can I use a standard desiccator?

  • Guidance: Only if it is under vacuum. A static desiccator with old silica gel is insufficient. The partial pressure of water in a standard desiccator can still drive hydrolysis over weeks.

Module 4: Analytical Validation (HPLC)

To validate the integrity of your storage, use this HPLC method designed to separate the polar hydrolysis products from the non-polar parent.

Method ID: HPLC-DQZ-01 Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile (MeCN) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm

Time (min)% A (Water)% B (MeCN)Elution Event
0.09010Equilibration
10.01090Gradient Ramp
12.01090Wash
12.19010Re-equilibration

Expected Elution Order:

  • Quinazoline-2,4-dione: (Most Polar / Early Elution)

  • 2-Chloro-4(3H)-quinazolinone: (Intermediate Polarity)

  • 2,4-Dichloroquinazoline: (Least Polar / Late Elution)

References

  • Regioselectivity of Quinazoline Substitution BenchChem. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline".

  • Hydrolysis Mechanism & Kinetics Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation".

  • Safety & Handling Data Fisher Scientific. "Safety Data Sheet: 2,4-Dichloro-6,7-dimethoxyquinazoline".

  • Analytical Methods (HPLC) BenchChem. "Validating the Purity of 2,4-Dichloroquinoline-3-carbonitrile: A Comparative HPLC Guide".

Optimization

Purification methods for separating C2 and C4 regioisomers of quinazoline

Technical Support Center: Quinazoline Regioisomer Purification Current Status: Operational | Ticket ID: QZN-ISO-001 Introduction: The Quinazoline Challenge Welcome to the Quinazoline Technical Support Hub. If you are acc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Regioisomer Purification Current Status: Operational | Ticket ID: QZN-ISO-001

Introduction: The Quinazoline Challenge

Welcome to the Quinazoline Technical Support Hub. If you are accessing this guide, you are likely facing the classic "2,4-dichloro" dilemma: Nucleophilic aromatic substitution (


) on 2,4-dichloroquinazoline often yields a mixture of C4-substituted (desired) and C2-substituted (impurity) regioisomers.

Because C2 and C4 isomers possess nearly identical molecular weights and similar polarities, standard purification often fails. This guide provides the decision logic, diagnostic tools, and purification protocols to resolve these isomers effectively.

Module 1: Diagnostics & Identification

"Which isomer do I actually have?" Do not rely solely on LC-MS, as both isomers have identical m/z values.

The NMR Fingerprint (The Gold Standard)

The most reliable method to distinguish C2 from C4 substitution is HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy.

  • C4-Substitution (Kinetic Product):

    • The incoming nucleophile (e.g., an amine -NH-R) will show an HMBC correlation to the bridgehead carbon C8a (approx. 150-155 ppm).

    • Proton Shift: The proton at H5 (peri-position) often shifts downfield due to the anisotropy of the substituent at C4.

  • C2-Substitution (Thermodynamic/Over-reaction):

    • The nucleophile protons will correlate to C2 (approx. 160 ppm), which is distinct from the bridgehead carbons.

UV-Vis Characteristics
  • C4-Isomers: Typically exhibit a strong absorption band

    
     around 320-340 nm  (due to conjugation through the N1-C2-N3 system).
    
  • C2-Isomers: Often show a hypsochromic shift (blue shift) or altered peak shape due to disruption of the continuous conjugation pathway, depending on the substituent.

Module 2: Purification Protocols

Protocol A: Solubility-Driven Crystallization (Scalable >10g)

Best for: Removing minor C2 impurities from a predominantly C4 product.

The Principle: C4-substituted quinazolines generally possess higher lattice energy and lower solubility in alcoholic solvents compared to their C2 counterparts due to the symmetry and H-bonding potential with N3.

Step-by-Step Guide:

  • Solvent Selection: Use Isopropanol (IPA) or Ethanol . Avoid DCM or Ethyl Acetate (solubility is often too high for selective crystallization).

  • Dissolution: Dissolve the crude mixture in refluxing IPA (approx. 10 mL per gram of crude).

  • The "Hot Filter": If insoluble black tar remains, filter while hot.

  • Controlled Cooling:

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • Critical Step: If no precipitate forms at RT, seed with a pure crystal of the C4 isomer if available.

    • Cool to 0-4°C for 4 hours.

  • Harvest: Filter the solid. The C4-isomer is usually the precipitate. The filtrate (mother liquor) will be enriched with the C2-isomer and bis-substituted byproducts.

Protocol B: pH-Modified Preparative HPLC

Best for: Separating 50:50 mixtures or isolating analytical standards.

The Principle: The basicity of the ring nitrogens differs between isomers.

  • C4-Isomer: The N1 nitrogen is less sterically hindered and more basic.

  • C2-Isomer: The substituent at C2 sterically and electronically impacts both N1 and N3.

  • Solution: Use a pH modifier that protonates the species differentially to alter retention times.

HPLC Method Parameters:

ParameterConditionNote
Column C18 (e.g., Waters XBridge or Phenomenex Gemini NX)Must be pH stable (pH 2-10).
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps nitrogens deprotonated (neutral), maximizing hydrophobic interaction differences.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause higher backpressure but offers different selectivity.
Gradient 5% B to 60% B over 20 minsShallow gradients are required for isomer separation.
Flow Rate 15-20 mL/min (for 19mm ID column)Scale according to column diameter.

Troubleshooting Tip: If peaks co-elute at pH 10, switch to Acidic Conditions (0.1% Formic Acid). The protonation state change often flips the elution order.

Module 3: Synthetic Prevention (Root Cause Analysis)

Stop the impurity before it forms.

The ratio of C4:C2 is controlled by Temperature and Stoichiometry .

ReactionPath Figure 1: Kinetic vs. Thermodynamic Control in Quinazoline Substitution Start 2,4-Dichloroquinazoline Cond1 Low Temp (0°C) 1.0 eq Nucleophile Aprotic Solvent (THF) Start->Cond1 Path A Cond2 High Temp (Reflux) Excess Nucleophile Protic Solvent (EtOH) Start->Cond2 Path B ProdC4 C4-Product (Major) Kinetic Control Cond1->ProdC4 >95% Selectivity ProdMix Mixture (C2 + C4 + Bis) Thermodynamic Control Cond2->ProdMix Low Selectivity

Key Rule:

  • C4 Position: Highly electrophilic (Kinetic). Reacts fast at 0°C.

  • C2 Position: Less reactive. Requires heat to overcome the activation energy barrier.

  • Action: Always add the nucleophile dropwise to the quinazoline solution at 0°C to maintain a low local concentration of the nucleophile, preventing double substitution.

Module 4: Troubleshooting FAQs

Q1: My flash column (Silica) shows one broad blob. How do I separate them?

  • Diagnosis: Quinazolines are basic and interact strongly with the acidic silanols on silica gel, causing peak tailing and co-elution.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 99:1 DCM:MeOH + 1% TEA). This "caps" the silanols, sharpening the peaks and often revealing the separation between isomers.

Q2: I see a third spot on TLC that doesn't move. What is it?

  • Diagnosis: This is likely the 2,4-bis-substituted byproduct.

  • Fix: This forms when you have excess nucleophile or high temperatures. It is much more polar (if the nucleophile is polar) or much more lipophilic (if the nucleophile is alkyl). Use a gradient flush (0% to 10% MeOH in DCM) to elute it, or filter it off if it precipitates (bis-products often have very low solubility).

Q3: Can I convert the unwanted C2 isomer back to the starting material?

  • Answer: No. The

    
     bond formation is effectively irreversible under standard conditions. However, if you are using a sulfonyl  leaving group at C4, you can trigger a "sulfonyl dance" (rearrangement) using azide chemistry to migrate functionality, but this is a complex synthetic maneuver [1].
    

Q4: Why does my C4-product turn yellow/orange over time?

  • Diagnosis: Quinazolines are prone to oxidation or hydrolysis at the C4 position if electron-donating groups are present.

  • Fix: Store the purified solid under Nitrogen/Argon at -20°C. Ensure all acid traces (from silica columns) are removed by washing with

    
     during workup, as acid catalyzes hydrolysis to the quinazolinone (inactive).
    

References

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (PMC) URL:[Link]

  • Quinazoline synthesis and functionalization strategies. Source: Organic Chemistry Portal URL:[Link]

Troubleshooting

Preventing dechlorination during palladium-catalyzed coupling of quinazolines

Topic: Preventing dechlorination during palladium-catalyzed coupling of quinazolines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing dechlorination during palladium-catalyzed coupling of quinazolines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: Preventing Hydrodechlorination (Ar-Cl


 Ar-H) and Optimizing Chemoselectivity.
Lead Scientist:  Senior Application Scientist, Catalysis Division.

Executive Summary: The Chemoselectivity Challenge

Quinazolines are privileged scaffolds in medicinal chemistry (e.g., Gefitinib, Erlotinib), but their electron-deficient nature presents a unique paradox in palladium catalysis. While the C–Cl bond (particularly at C4) is highly activated for oxidative addition, this same electrophilicity makes the resulting arylpalladium(II) species prone to side reactions—most notably hydrodechlorination (reduction to the hydride).

This guide addresses the competition between the productive catalytic cycle (Transmetalation/Reductive Elimination) and the destructive cycle (


-Hydride Elimination/Protodepalladation).

Troubleshooting Guide (Q&A Format)

Issue 1: "I observe significant formation of the dehalogenated quinazoline (Ar-H) instead of the coupled product."

Diagnosis: The rate of transmetalation is too slow relative to the formation of a Palladium-Hydride (Pd-H) species. Root Cause: The Pd(II)-aryl intermediate is waiting too long for the nucleophile (boronic acid/amine). During this lag, hydride sources (solvents, bases, or additives) intercept the palladium center.[1]

Corrective Actions:

  • Eliminate Hydride Donors:

    • Solvent: Avoid primary/secondary alcohols (e.g., Ethanol, Isopropanol). These are the primary culprits, undergoing

      
      -hydride elimination to form Pd-H.
      
    • Alternative: Switch to aprotic, non-coordinating solvents like Toluene or 1,4-Dioxane . If solubility is an issue, use n-Butanol (slower

      
       elimination) or a biphasic system (Toluene/Water) where the organic phase protects the catalyst.
      
  • Accelerate Transmetalation:

    • Additives: For Suzuki couplings, add CuCl (10-20 mol%) . This facilitates the "Liebeskind-Srogl" effect or simply accelerates transmetalation via a copper-boronate intermediate, outcompeting the reduction pathway.

    • Water Content: Ensure sufficient water is present if using inorganic bases (K

      
      PO
      
      
      
      , K
      
      
      CO
      
      
      ). Boronic acids often require hydration to form the reactive boronate species (Ar-B(OH)
      
      
      ).
  • Ligand Selection:

    • Switch to bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos ). These ligands facilitate rapid reductive elimination and create a steric environment that disfavors

      
      -hydride elimination.
      
Issue 2: "The reaction stalls with low conversion, but no dehalogenation is observed."

Diagnosis: Catalyst deactivation (Poisoning) or failure of Oxidative Addition. Root Cause: Quinazolines possess basic nitrogen atoms (N1, N3). These can coordinate tightly to the Pd(0) or Pd(II) center, displacing phosphine ligands and forming an inactive "off-cycle" resting state.

Corrective Actions:

  • Ligand Overcompensation: Increase the Ligand:Metal ratio to 2:1 or 3:1 (for monodentate ligands) to outcompete the quinazoline nitrogen for the metal center.

  • Use Chelating Ligands: Bisphosphines like Xantphos or dppf occupy two coordination sites, making it thermodynamically difficult for the quinazoline nitrogen to displace them.

  • Pre-catalyst Choice: Switch from Pd(OAc)

    
     (which generates Pd-black easily if reduction is uncontrolled) to a precatalyst like Pd(dppf)Cl
    
    
    
    or Pd-PEPPSI-IPr . These initiate the cycle more reliably.
Issue 3: "I have a 2,4-dichloroquinazoline. How do I couple at C4 without touching C2?"

Diagnosis: Regioselectivity control. Scientific Basis: The C4 position is significantly more electrophilic due to the inductive effect of the adjacent N3 and the vinylogous connection to N1.

Protocol:

  • Temperature: Run the C4 coupling at Room Temperature (RT) or

    
    . The activation energy for C4 oxidative addition is low. C2 coupling typically requires heating (
    
    
    
    ).
  • Stoichiometry: Use exactly 1.0 equivalent of the nucleophile. Excess leads to bis-coupling.

  • Base: Use a mild base (e.g., Na

    
    CO
    
    
    
    ) rather than strong bases (Cs
    
    
    CO
    
    
    , NaO^t^Bu) to avoid forcing the C2 reaction.

Visualizing the Mechanism

The following diagram illustrates the "Fork in the Road" between productive coupling and destructive dechlorination.

DechlorinationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl (Quinazoline) TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Path A (Desired) PdH_Species Pd-H Species Formation (Beta-Hydride Elim) OxAdd->PdH_Species Path B (Avoid) RedElim Reductive Elimination TransMet->RedElim Fast RedElim->Pd0 Regenerate Catalyst Product Coupled Product (Ar-Ar') RedElim->Product HydrideSource Hydride Source (Alcohol/Amine/H2O) HydrideSource->PdH_Species Promotes Dechlor_RedElim Reductive Elimination (H-Transfer) PdH_Species->Dechlor_RedElim Dechlor_RedElim->Pd0 Regenerate Catalyst Byproduct Dechlorinated Byproduct (Ar-H) Dechlor_RedElim->Byproduct

Caption: Competition between the productive catalytic cycle (Green) and the hydrodehalogenation pathway (Red).

Optimized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinazoline Objective: Maximize yield while suppressing dechlorination (


).
Materials Table
ComponentReagentEquiv.Role
Substrate 4-Chloroquinazoline1.0Electrophile
Nucleophile Arylboronic Acid1.2Coupling Partner
Catalyst Pd(dppf)Cl

[2] · DCM
0.03 (3 mol%)Robust catalyst, resists poisoning
Base K

CO

(2M aq.)
2.0Activates boronic acid
Solvent Toluene / Water4:1 RatioBiphasic system suppresses Pd-H
Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 4-chloroquinazoline (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (3 mol%).
    
  • Solvent Addition: Add degassed Toluene (concentration 0.2 M).

  • Activation: Add degassed 2M aqueous K

    
    CO
    
    
    
    .
    • Note: The presence of water is critical for the base solubility, but the toluene layer protects the active catalyst from excessive hydrolysis.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Do not exceed 100°C unless necessary; higher temps favor dehalogenation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. (Note: Quinazolines are polar; consider adding 1% Et

    
    N to the eluent to prevent streaking).
    

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for these couplings to save money? A: No. Heterogeneous Pd/C is a hydrogenation catalyst. Under coupling conditions (especially with H


 formed from trace water gas shift or formate impurities), it will rapidly reduce the C–Cl bond to C–H. Homogeneous catalysts are strictly required for chemoselectivity here.

Q: Why is Toluene preferred over DMF? A: DMF (N,N-Dimethylformamide) can decompose to form dimethylamine and carbon monoxide, or act as a hydride source itself at high temperatures. Toluene is inert to hydride transfer, significantly lowering the "background noise" of dechlorination.

Q: My quinazoline has a free NH (e.g., Quinazolin-4(3H)-one). Will this work? A: Unprotected N-H groups are acidic and will be deprotonated by the base, creating a negatively charged heterocycle that binds Pd too tightly, killing the catalyst. Action: Protect the N-H (e.g., with Benzyl or SEM) or use a massive excess of base and higher catalyst loading.

Decision Logic for Optimization

OptimizationTree Start Start Optimization CheckDechlor Is Dechlorination (Ar-H) > 5%? Start->CheckDechlor YesDechlor Yes CheckDechlor->YesDechlor NoDechlor No CheckDechlor->NoDechlor SolventCheck Current Solvent Alcohol/DMF? YesDechlor->SolventCheck CheckConv Is Conversion Low? NoDechlor->CheckConv SwitchSolvent Switch to Toluene or Dioxane SolventCheck->SwitchSolvent Yes LigandCheck Current Ligand PPh3? SolventCheck->LigandCheck No SwitchLigand Switch to XPhos or SPhos LigandCheck->SwitchLigand Poisoning Catalyst Poisoning by N-atoms CheckConv->Poisoning Yes FixPoison Use Bisphosphine (dppf/Xantphos) Poisoning->FixPoison

Caption: Decision tree for troubleshooting reaction failures.

References

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines . Organic Letters, 2009.

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones . Molecules, 2014.

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification . Catalysis Science & Technology, 2023.[3]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . MIT Theses, 2018.

Sources

Optimization

Troubleshooting low reactivity of C2-chlorine in 8-substituted quinazolines

This guide functions as a specialized technical support center for researchers encountering reactivity issues with C2-chlorine in 8-substituted quinazolines . Ticket Subject: Troubleshooting Low Reactivity of C2-Chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers encountering reactivity issues with C2-chlorine in 8-substituted quinazolines .

Ticket Subject: Troubleshooting Low Reactivity of C2-Chlorine in 8-Substituted Scaffolds

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Diagnostic Triage: The "Why" Behind the Inertia

Before altering conditions, we must diagnose the root cause of the low reactivity.[1] In 8-substituted quinazolines, the C2 position is inherently the "Achilles' heel" of nucleophilic aromatic substitution (


) due to two converging factors:
  • Electronic Deactivation (The 8-Substituent Effect):

    • The Baseline: The C4 position is naturally more electrophilic (lower LUMO energy) than C2.[2] In a 2,4-dichloroquinazoline, C4 reacts first at

      
      . C2 requires heat.
      
    • The 8-Position Impact: Substituents at C8 (peri to N1) exert a profound electronic influence on the N1-C2-N3 amidine system.

      • Electron Donating Groups (EDGs) (e.g., -OMe, -Me at C8): These push electron density into the ring, specifically enriching N1. This raises the energy of the transition state for nucleophilic attack at C2, effectively "deactivating" the chloride.

      • Steric/Coordination Effects: A bulky 8-substituent can twist the ring or sterically hinder the approach of a proton or Lewis acid to N1, which is often required to activate C2.

  • Regiochemical Lock: If your scaffold still possesses a leaving group at C4, C2 will not react efficiently until C4 is substituted.

Diagnostic Workflow

Use the following logic tree to determine your troubleshooting path.

DiagnosticTree Start START: C2-Cl is unreactive CheckC4 Is C4 substituted? Start->CheckC4 CheckSub Nature of 8-Substituent? CheckC4->CheckSub Yes (C4 is blocked) RegioIssue STOP: C4 will react first. Perform C4 sub at 0°C, then C2 sub at reflux. CheckC4->RegioIssue No (C4-Cl/LG present) EDG Diagnosis: Electronic Deactivation. Requires Acid Catalysis or Pd. CheckSub->EDG Electron Donor (OMe, Me) EWG Diagnosis: Steric/Solubility. Check solvent/nucleophile. CheckSub->EWG Electron Withdrawing (NO2, F) Halogen Diagnosis: Cross-Coupling Risk. Avoid Pd; use pure SNAr. CheckSub->Halogen Heavy Halogen (I, Br)

Caption: Diagnostic logic flow for identifying the root cause of C2-chlorine inertness.

Troubleshooting Guide (Q&A)

Scenario A: "I am using standard conditions (Base/Alcohol/Reflux), but the reaction is stalled."

Q: Why isn't the reaction proceeding despite high heat? A: If you have an 8-EDG (like 8-OMe), the ring is too electron-rich. Basic conditions are insufficient because the nucleophile cannot overcome the high activation energy barrier. The Fix: Switch to Acid Catalysis . Protonating the N3 (or N1) nitrogen dramatically increases the electrophilicity of the C2 carbon.

  • Reagent: 1 equivalent of HCl (4M in dioxane) or TFA.

  • Solvent: n-Butanol or Isopropanol.

  • Mechanism: The protonated quinazolinium species is highly reactive. The amine nucleophile attacks, and the aromaticity is restored by eliminating HCl.

Scenario B: "I have an 8-Methyl group and the amine nucleophile is bulky."

Q: Is this a steric issue? A: Likely yes. While C8 is "far" from C2, it flanks N1. If your mechanism relies on N1 interacting with a proton or metal, the 8-methyl group can hinder this binding. Furthermore, if C4 is already substituted with a bulky group, the "cleft" around C2 becomes sterically crowded. The Fix:

  • Solvent Switch: Move to polar aprotic solvents (DMSO, NMP) and heat to 120-140°C. This strips the solvation shell from the nucleophile, making it more aggressive.

  • Microwave Irradiation: This is often the "silver bullet" for sterically hindered C2 substitutions, significantly shortening reaction times from days to minutes.

Scenario C: "Standard failed completely. Can I use Palladium?"

Q: When should I switch to Buchwald-Hartwig? A: If your 8-substituent is strongly deactivating (e.g., 8-OMe) or your nucleophile is a weak base (e.g., an aniline or amide),


 will likely fail or decompose the substrate.
The Fix:  Use a Pd-catalyzed amination.[3][4]
  • Warning: If your 8-substituent is a halogen (I, Br), the catalyst will insert there first. You must use an 8-alkyl/alkoxy substrate for C2-Cl coupling.

  • Ligand Choice: Use monodentate, bulky phosphines like XPhos or BrettPhos to facilitate the oxidative addition into the difficult C2-Cl bond.

Experimental Protocols

Protocol 1: Acid-Catalyzed (For Deactivated Rings)

Best for: 8-OMe/8-Me quinazolines with aliphatic amines.

Materials:

  • Substrate: 2-chloro-8-substituted quinazoline (1.0 equiv)

  • Nucleophile: Amine (1.2 - 1.5 equiv)

  • Catalyst: HCl (4M in Dioxane, 1.0 equiv) or TFA (1.0 equiv)

  • Solvent: n-Butanol or 2-Ethoxyethanol

Step-by-Step:

  • Dissolve the quinazoline derivative in n-Butanol (0.2 M concentration).

  • Add the amine nucleophile followed by the acid catalyst.

  • Heat the mixture to reflux (110-130°C) .

    • Note: A precipitate (the hydrochloride salt of the product) often forms.

  • Monitor by LCMS.[1][3] If conversion stalls, add an additional 0.5 equiv of amine.

  • Workup: Cool to RT. If solid precipitates, filter and wash with Et2O. If soluble, neutralize with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (For "Impossible" Substrates)

Best for: Weak nucleophiles (anilines) or when


 fails.

Materials:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos or BINAP (10 mol%)

  • Base:

    
     (2.0 equiv) - Crucial: Do not use alkoxide bases if sensitive functional groups are present.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • In a glovebox or under Argon, combine Pd source, Ligand, Base, and Substrate in a sealed tube.

  • Add anhydrous solvent (0.1 M).

  • Add the amine (1.2 equiv).[2]

  • Seal and heat to 100°C for 12-18 hours.

  • Validation: Filter through a Celite pad to remove Pd/Salts before LCMS analysis.

Comparative Reactivity Data

The following table illustrates the expected yield penalties imposed by 8-substituents and how to mitigate them.

Substrate (C2-Cl, C4-Blocked)8-SubstituentCondition A:

(Base/EtOH/Reflux)
Condition B: Acid Cat. (HCl/nBuOH/Reflux)Condition C: Buchwald (Pd/XPhos)
Reference HHigh Yield (>85%)High Yield (>90%)High Yield (>90%)
Deactivated OMe (EDG)Trace / No Rxn Moderate (50-60%)Excellent (80-90%)
Steric MethylLow Yield (<30%)High Yield (75-85%)Good (70%)
Activated

(EWG)
High Yield (>90%)Not Recommended*Not Necessary

*Acid catalysis with strong EWGs can sometimes lead to hydrolysis by-products.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Source: MDPI (Molecules) Context: Establishes the baseline reactivity difference between C4 and C2, confirming C4 reacts at RT while C2 requires heat. URL:[Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines. Source: Frontiers in Chemistry Context: comprehensive review of synthetic strategies, including metal-catalyzed cross-couplings for difficult substrates. URL:[Link]

  • Nucleophilic Aromatic Substitution: Mechanism and Catalysis.

    
     via the Meisenheimer complex.
    URL:[Link]
    

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 8-Trifluoromethoxy vs. 8-Chloro Quinazolines in Kinase Inhibition

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its rigid, bicyclic structure provides an excellent framework for the precise orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding sites of various kinases. Notably, quinazoline-based drugs such as Gefitinib and Erlotinib have revolutionized the treatment of non-small cell lung cancer by targeting the Epidermal Growth Factor Receptor (EGFR).[3] The structure-activity relationship (SAR) of quinazoline derivatives is a subject of intense research, with substitutions at various positions of the quinazoline ring dramatically influencing their potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two critical substituents at the 8-position: the trifluoromethoxy (-OCF3) group and the chloro (-Cl) group. While direct, head-to-head comparative studies of 8-trifluoromethoxy and 8-chloro quinazolines are not extensively documented in publicly available literature, this guide will synthesize known medicinal chemistry principles and available data to provide a comprehensive analysis for researchers in drug discovery.

Comparative Analysis of 8-Trifluoromethoxy and 8-Chloro Substituents

The choice of a substituent on a drug scaffold is a critical decision in the optimization process, influencing everything from target binding to metabolic stability. The 8-position of the quinazoline ring is a key site for modification, often solvent-exposed in the kinase active site, allowing for the introduction of groups that can modulate physicochemical properties without disrupting core binding interactions.[4]

Electronic Effects: A Tale of Two Electron-Withdrawing Groups

Both the trifluoromethoxy and chloro groups are electron-withdrawing, a property that can significantly impact the electron density of the quinazoline ring system and its interactions with the target protein.

  • 8-Chloro Quinazolines: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[5] However, it also possesses a weaker, opposing electron-donating resonance effect (+R) via its lone pair of electrons. In halogens, the inductive effect typically dominates, leading to an overall deactivation of the aromatic ring.[5] This can influence the pKa of the quinazoline nitrogens, potentially affecting hydrogen bonding interactions within the kinase hinge region.

  • 8-Trifluoromethoxy Quinazolines: The trifluoromethoxy group is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[6][7] The powerful inductive effect of the three fluorine atoms is transmitted through the oxygen atom to the quinazoline ring. Unlike the chloro group, the resonance donation from the oxygen lone pairs is significantly diminished due to the strong pull of the fluorine atoms. This results in a more profound and consistent electron-withdrawing character compared to chlorine.[6]

The "super-halogen" nature of the trifluoromethoxy group can lead to a more polarized C-O bond, potentially offering unique dipole-dipole interactions with the protein target that are not achievable with a chloro substituent.

Steric and Conformational Considerations

The size and shape of a substituent can dictate its fit within a binding pocket and influence the overall conformation of the molecule.

  • 8-Chloro Quinazolines: The chlorine atom is relatively small and spherical, introducing minimal steric bulk. This can be advantageous in tight binding pockets.

  • 8-Trifluoromethoxy Quinazolines: The trifluoromethoxy group is significantly larger than a chlorine atom and has a distinct conical shape.[1][8] Importantly, the OCF3 group often adopts a conformation perpendicular to the aromatic ring, which can provide a three-dimensional structural element that can be exploited for specific interactions with the protein surface.[9] This steric profile can be used to probe for deeper pockets or to create specific interactions that enhance selectivity.

Lipophilicity and Pharmacokinetic Implications

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • 8-Chloro Quinazolines: The addition of a chlorine atom generally increases the lipophilicity of a molecule.[10]

  • 8-Trifluoromethoxy Quinazolines: The trifluoromethoxy group is one of the most lipophilic substituents available to medicinal chemists.[6][11] This substantial increase in lipophilicity can enhance membrane permeability and oral absorption. However, excessively high lipophilicity can also lead to increased metabolic clearance and off-target toxicity.

Both the -Cl and -OCF3 groups are known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1][2] The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation.[1]

Quantitative Data Summary

While direct comparative data for 8-substituted quinazolines is limited, the following table summarizes the key physicochemical properties of the trifluoromethoxy and chloro groups to guide researchers in their design of novel inhibitors.

Property8-Trifluoromethoxy (-OCF3)8-Chloro (-Cl)
Electronic Effect Strongly Electron-Withdrawing (-I >> +R)Electron-Withdrawing (-I > +R)
Hammett Constant (σp) ~0.35~0.23
Steric Size (van der Waals radius) Larger, ConicalSmaller, Spherical
Lipophilicity (Hansch parameter, π) ~1.04~0.71
Metabolic Stability Generally HighGenerally Moderate to High

Experimental Protocols for Evaluation

To empirically determine the structure-activity relationship of novel 8-trifluoromethoxy and 8-chloro quinazoline derivatives, the following experimental workflows are recommended.

Synthesis of 8-Substituted 2,4-Diaminoquinazolines

A general synthetic route to 2,4-diaminoquinazolines, a common scaffold for kinase inhibitors, is outlined below. The key starting materials would be the corresponding 2-amino-3-chlorobenzonitrile or 2-amino-3-(trifluoromethoxy)benzonitrile.

cluster_0 Synthesis of 2,4-Diamino-8-substituted-quinazolines A 2-amino-3-substituted-benzonitrile C 2,4-Diamino-8-substituted-quinazoline A->C NaH, 2-methoxyethanol, 120°C B Guanidine Hydrochloride B->C E N2,N4-Disubstituted-8-substituted-quinazoline C->E Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) D Aryl Halide D->E

Caption: General synthetic workflow for 8-substituted quinazolines.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

A luminescence-based kinase assay is a robust method for determining the IC50 values of inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (8-trifluoromethoxy or 8-chloro quinazoline derivative) in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Dilute the recombinant kinase (e.g., EGFR or VEGFR-2) and substrate (e.g., Poly(Glu, Tyr) 4:1) to the desired concentrations in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control inhibitor to the wells of a 96-well plate.

    • Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the substrate in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of the diluted kinase to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo®) to each well to measure the amount of ATP remaining.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a four-parameter logistic curve fit.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for EGFR or HUVEC for VEGFR-2) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathway Visualization

The following diagram illustrates the central role of EGFR and VEGFR-2 in cancer cell signaling and the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).

cluster_0 EGFR and VEGFR-2 Signaling Pathways EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2->PI3K_AKT TKI Quinazoline TKI (8-OCF3 or 8-Cl) TKI->EGFR Inhibits TKI->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling by quinazoline TKIs.

Conclusion and Future Directions

The strategic placement of either a trifluoromethoxy or a chloro group at the 8-position of the quinazoline scaffold offers distinct advantages and challenges in the design of novel kinase inhibitors. The 8-chloro substitution provides a well-established, sterically conservative, and moderately lipophilic option. In contrast, the 8-trifluoromethoxy group introduces a more potent electron-withdrawing effect, greater lipophilicity, and a unique three-dimensional steric profile that could be leveraged for enhanced potency and selectivity.

The choice between these two substituents will ultimately depend on the specific goals of the drug discovery program, including the desired target profile, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of novel 8-substituted quinazoline derivatives, enabling researchers to make data-driven decisions in the pursuit of next-generation kinase inhibitors. Future research should focus on the synthesis and direct comparative evaluation of 8-trifluoromethoxy and 8-chloro quinazoline analogs to provide the much-needed quantitative data to further refine our understanding of their structure-activity relationships.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2021. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. N.D. [Link]

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry. 2015. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2008. [Link]

  • Trifluoromethyl group. Wikipedia. N.D. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. 2024. [Link]

  • Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. 2025. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. 2025. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. 1996. [Link]

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. 2021. [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. 2017. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. 2020. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Organic Process Research & Development. 2023. [Link]

  • Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal. 2020. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. 2023. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. 2025. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. 2025. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2024. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Briefings in Bioinformatics. 2022. [Link]

  • Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). Bioorganic Chemistry. 2025. [Link]

  • Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. Reagents and conditions. ResearchGate. N.D. [Link]

  • Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols. Journal of the American Chemical Society. 2026. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Hindawi. 2022. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. 2025. [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. 2012. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. 2023. [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Scilit. 2022. [Link]

  • Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology. 1984. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. 2025. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. 2024. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. 2024. [Link]

  • Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed. 2012. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences. 2024. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of trifluoromethoxy quinazolines

Title: Mass Spectrometry Fragmentation Patterns: A Comparative Guide to Trifluoromethoxy vs. Methoxy Quinazolines Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mass Spectrometry Fragmentation Patterns: A Comparative Guide to Trifluoromethoxy vs. Methoxy Quinazolines

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge in Pharmacophore Profiling

Quinazoline derivatives are highly privileged scaffolds in modern drug discovery, forming the structural core of numerous kinase inhibitors, antimalarials, and antipsychotic agents[1]. During lead optimization, medicinal chemists frequently substitute standard methoxy (-OCH3) groups with trifluoromethoxy (-OCF3) moieties. The -OCF3 group enhances lipophilicity, improves metabolic stability, and increases membrane permeability[2].

However, this substitution drastically alters the gas-phase dissociation pathways of the molecule during tandem mass spectrometry (MS/MS). For analytical scientists tasked with metabolite identification and pharmacokinetic profiling, understanding the divergent fragmentation causality between trifluoromethoxy quinazolines and their methoxy analogs is critical to preventing structural misassignments[3]. This guide objectively compares the electrospray ionization (ESI-MS/MS) fragmentation behaviors of these two classes, providing self-validating protocols and quantitative diagnostic markers.

Mechanistic Causality: Why -OCF3 and -OCH3 Fragment Differently

The dissociation of protonated quinazolines in a collision cell is governed by the stability of the resulting product ions and the activation energy required for neutral loss.

The Baseline: Quinazoline Ring Cleavage

Regardless of the peripheral substituents, the tricyclic or bicyclic quinazoline core undergoes characteristic pyrimidine ring cleavage. This typically manifests as a retro-Diels-Alder (RDA) reaction or the successive neutral loss of hydrogen cyanide (HCN, 27 Da) and carbon monoxide (CO, 28 Da)[4][5].

The Methoxy (-OCH3) Pathway

Methoxy-substituted aromatics are highly electron-donating. Under Collision-Induced Dissociation (CID), the dominant pathway is the homolytic cleavage of the O-CH3 bond, resulting in the loss of a methyl radical (•CH3, 15 Da) to form a stable radical cation, or the loss of formaldehyde (CH2O, 30 Da)[6].

The Trifluoromethoxy (-OCF3) Pathway

The -OCF3 group is strongly electron-withdrawing. Unlike the methoxy group, the C-F bonds are exceptionally strong, making the loss of a trifluoromethyl radical (•CF3, 69 Da) energetically unfavorable. Instead, the hallmark fragmentation of the -OCF3 group is the neutral loss of carbonyl fluoride (CF2O, 66 Da) . This occurs via a concerted rearrangement where a fluorine atom migrates to the aromatic ring, expelling CF2O and leaving behind a fluorinated aromatic cation[7]. Alternatively, minor pathways may include the loss of a fluorine radical (•F, 19 Da) or hydrogen fluoride (HF, 20 Da) if adjacent protons are available.

FragmentationPathways Precursor Protonated Precursor Ion [M+H]+ QuinCore Quinazoline Core Cleavage Precursor->QuinCore Common Methoxy Methoxy (-OCH3) Derivative Precursor->Methoxy Variant A Trifluoro Trifluoromethoxy (-OCF3) Derivative Precursor->Trifluoro Variant B HCNLoss Loss of HCN (-27 Da) Ring Opening QuinCore->HCNLoss CH3Loss Loss of •CH3 (-15 Da) or CH2O (-30 Da) Methoxy->CH3Loss CF2OLoss Loss of CF2O (-66 Da) Fluorine Migration Trifluoro->CF2OLoss Dominant FLoss Loss of •F (-19 Da) or HF (-20 Da) Trifluoro->FLoss Minor

Comparative MS/MS fragmentation pathways of substituted quinazolines.

Quantitative Data & Diagnostic Markers

To objectively compare the performance of MS/MS in distinguishing these analogs, we summarize the diagnostic product ions and neutral losses observed during positive-ion ESI-MS/MS (Table 1). The data reflects normalized collision energies (NCE) of 25-35 eV, typical for triple quadrupole (QqQ) or Q-TOF instruments[5].

Table 1: Comparative MS/MS Diagnostic Markers for Substituted Quinazolines

Structural FeaturePrecursor IonPrimary Neutral LossDiagnostic Fragment ShiftRelative AbundanceMechanistic Note
Unsubstituted Quinazoline Core [M+H]+-27 Da (HCN)Base peak - 27 m/zHigh (70-100%)Pyrimidine ring opening[5]
Methoxy (-OCH3) Analog [M+H]+-15 Da (•CH3)[M+H-15]+Medium (40-60%)Radical cation formation
Methoxy (-OCH3) Analog [M+H]+-30 Da (CH2O)[M+H-30]+Low (10-20%)Aldehyde expulsion
Trifluoromethoxy (-OCF3) Analog [M+H]+-66 Da (CF2O)[M+H-66]+High (80-100%)F-migration to aromatic ring[7]
Trifluoromethoxy (-OCF3) Analog [M+H]+-20 Da (HF)[M+H-20]+Low (<10%)Requires adjacent aliphatic proton

Note: The mass shift of 66 Da is a highly specific, self-validating marker for the -OCF3 group in unknown metabolite screening.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for characterizing these compounds. By utilizing an internal lock mass and a stepped collision energy approach, researchers can confidently assign fragmentation pathways without artifactual interference[6].

Step-by-Step LC-ESI-MS/MS Workflow

1. Sample Preparation:

  • Dissolve the synthesized quinazoline standard (or biological extract) in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Add 0.1% Formic Acid (FA) to promote efficient protonation in the positive ion mode[5].

2. Chromatographic Separation (UHPLC):

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. The high lipophilicity of the -OCF3 group will result in a significantly longer retention time compared to the -OCH3 analog[2].

3. Mass Spectrometry Acquisition (ESI-Q-TOF or QqQ):

  • Source Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C, and desolvation gas flow at 800 L/h.

  • MS1 Survey Scan: Acquire full scan data from m/z 100 to 800.

  • Data-Dependent MS/MS (ddMS2): Isolate the[M+H]+ precursor in Q1 (isolation width 1.0 Da).

  • Stepped Collision Energy: Apply CID using a stepped NCE of 15, 30, and 45 eV. Causality: Low energy validates the precursor and fragile bonds (e.g., -OCH3 loss); high energy forces the stable -OCF3 group to expel CF2O and shatters the quinazoline core[3].

4. Data Validation:

  • Verify the isotopic pattern. The presence of the -OCF3 group does not alter the A+2 isotopic profile significantly, unlike halogen substitutions (e.g., Cl or Br)[8].

  • Confirm the -66 Da neutral loss in the MS/MS spectra as the definitive proof of the trifluoromethoxy moiety.

LCMSWorkflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Isolation [M+H]+ Selection ESI->Q1 CID CID Cell Stepped NCE (15-45eV) Q1->CID TOF TOF/Q3 Detection High-Res MS/MS CID->TOF Data Data Analysis Neutral Loss Screening TOF->Data

Self-validating LC-ESI-MS/MS workflow for quinazoline characterization.

Expert Insights: Avoiding Analytical Pitfalls

As a Senior Application Scientist, I frequently observe misinterpretations when analyzing fluorinated compounds. Here are field-proven insights to ensure data integrity:

  • Isobaric Interferences: Do not confuse the loss of CF2O (66.009 Da) with the loss of cyclopentadiene (66.047 Da), which can occur in certain complex cyclic structures. High-resolution mass spectrometry (HRMS) with a mass accuracy of <5 ppm is mandatory to differentiate these based on exact mass[6].

  • In-Source Fragmentation: The -OCF3 group is relatively stable, but the quinazoline core can undergo premature in-source fragmentation if the declustering potential (or cone voltage) is set too high. Always monitor the MS1 spectrum for unexpected [M+H-27]+ peaks before the collision cell. If observed, lower the source voltage[9].

  • Metabolite Identification (MetID): When screening for in vivo metabolites of trifluoromethoxy quinazolines, be aware that the -OCF3 group is highly resistant to cytochrome P450-mediated oxidative dealkylation[7]. Unlike methoxy groups, which rapidly undergo O-demethylation to form phenols, the -OCF3 group will likely remain intact, shifting the metabolic burden to the quinazoline ring (e.g., oxidation to quinazolinones)[6].

References

1.[4] Al-Sehemi, A. G., et al. "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." ResearchGate, 2.[5] Singh, A., et al. "Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry." Rapid Communications in Mass Spectrometry, PubMed, 3.[3] University of Southampton. "Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches." ePrints Soton, 4.[7] Colizza, K., et al. "Metabolism, Pharmacokinetics, and Excretion of the Substance P Receptor Antagonist CP-122721 in Humans: Structural Characterization of the Novel Major Circulating Metabolite 5-Trifluoromethoxy Salicylic Acid by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and NMR Spectroscopy." Drug Metabolism and Disposition, DOI, 5.[8] BenchChem. "A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride." BenchChem, 6.[9] Britt, H. M., et al. "Tracking Inhibition of Human Small C-Terminal Domain Phosphatase 1 Using 193 nm Ultraviolet Photodissociation Mass Spectrometry." PMC, 7.[6] ResearchGate. "MS/MS spectrum of MK-0767 and tentative assignments of the fragment ions." ResearchGate, 8.[2] Google Patents. "Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same." Google Patents, 9.[1] ResearchGate. "Recent Advances on Quinazoline." ResearchGate,

Sources

Validation

Structural Efficacy of 8-Substituted Quinazolines vs. Classical 6,7-Disubstituted Scaffolds: A Crystallographic Comparison Guide

Executive Summary: The Case for 8-Substitution In the realm of kinase inhibition, the 4-anilinoquinazoline scaffold is a privileged structure, exemplified by first-generation EGFR inhibitors like Gefitinib and Erlotinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 8-Substitution

In the realm of kinase inhibition, the 4-anilinoquinazoline scaffold is a privileged structure, exemplified by first-generation EGFR inhibitors like Gefitinib and Erlotinib . These "classical" agents rely on 6,7-disubstitution to project solubilizing groups into the solvent front. However, the emergence of the T790M "gatekeeper" mutation and solubility-limited bioavailability has necessitated structural evolution.

This guide objectively compares 8-substituted quinazoline derivatives against the classical 6,7-disubstituted alternatives . X-ray crystallographic data reveals that substitution at the C8 position introduces critical steric constraints that pre-organize the ligand into a bioactive conformation, offering superior metabolic stability and distinct binding vectors in the ribose pocket.

Comparative Structural Analysis

The Competitor: Classical 6,7-Disubstituted Scaffolds (e.g., Gefitinib)
  • Binding Mode: Binds in the ATP-binding pocket with the quinazoline ring planar to the hinge region.[1]

  • Interaction: N1 acts as a hydrogen bond acceptor from Met793 (EGFR).[1]

  • Limitation: The C6 and C7 positions are solvent-exposed. While useful for solubility (e.g., morpholine tails), they contribute little to binding affinity within the deep pocket and offer no steric protection against metabolic oxidation of the quinazoline core.

The Product: 8-Substituted Quinazoline Derivatives
  • Structural Innovation: Introduction of a group (e.g., -OMe, -NO2, or heterocycle) at the C8 position.

  • Crystallographic Insight: The C8-substituent creates a steric clash with the C4-aniline moiety. This forces the aniline ring to twist out of coplanarity with the quinazoline core.

  • Benefit: This "pre-twisted" conformation mimics the bioactive state required to bind the kinase, reducing the entropic penalty upon binding. Furthermore, the C8 group can access the ribose binding pocket, a region unexploited by 6,7-analogues.

Quantitative Data Comparison

The following table summarizes crystallographic and biological performance metrics derived from comparative SAR studies [1][2].

FeatureClassical (Gefitinib)8-Substituted Analogue (8-OMe)Impact of 8-Substitution
Crystal System Triclinic / MonoclinicOrthorhombic / MonoclinicHigher symmetry packing often observed.
C4-N-C(Phenyl) Torsion ~0° - 15° (Planar in solution)45° - 60° (Twisted) Locks bioactive conformation; reduces entropy loss.
Hinge Interaction Met793 (N1 acceptor)Met793 (N1 acceptor)Conserved hinge binding.
Ribose Pocket Contact NoneVan der Waals / H-bond Additional binding energy vector.
EGFR WT IC50 33 nM12 - 25 nM Comparable or slightly improved potency.
EGFR T790M IC50 >10,000 nM (Resistant)< 500 nM (Select Derivatives)8-subst can shift binding mode to accommodate bulky Gatekeeper.
Aqueous Solubility Low (requires formulation)Moderate to High Polarity at C8 disrupts planar stacking in crystal lattice.

Mechanistic Visualization

The following diagram illustrates the structural logic distinguishing the two scaffolds.

Quinazoline_SAR cluster_0 Classical 6,7-Disubstitution cluster_1 8-Substitution Strategy Gefitinib Gefitinib Scaffold Solvent Solvent Front Interaction (Solubility Only) Gefitinib->Solvent C6/C7 Vector Planar Planar Conformation (High Entropy Cost) Gefitinib->Planar No Steric Bulk Target EGFR Kinase Domain (ATP Pocket) Planar->Target Binding (High Penalty) EightSub 8-Substituted Analog Twist Steric Twist (C4-N) (Pre-organized) EightSub->Twist C8 Steric Clash Ribose Ribose Pocket Access (Added Affinity) EightSub->Ribose C8 Vector Twist->Planar Superior Bioactivity Twist->Target Binding (Low Penalty)

Figure 1: Structural causality map comparing the binding vectors and conformational energetics of 8-substituted vs. 6,7-substituted quinazolines.

Experimental Protocol: X-ray Crystallography[2][3][4]

To validate the structural claims above, precise crystallographic data is required. Below is the optimized protocol for co-crystallizing 8-substituted derivatives with the EGFR kinase domain.

Phase 1: Complex Formation
  • Protein Prep: Concentrate purified EGFR kinase domain (T790M/L858R construct) to 5–8 mg/mL in buffer (20 mM Tris pH 8.0, 100 mM NaCl, 2 mM TCEP).

  • Ligand Incubation: Dissolve the 8-substituted quinazoline in 100% DMSO (50 mM stock). Add to protein solution at a 3:1 molar excess . Incubate on ice for 60 minutes to ensure saturation. Critical: Spin down at 14,000xg for 10 mins to remove any precipitated ligand before setting drops.

Phase 2: Crystallization (Hanging Drop Vapor Diffusion)
  • Reservoir Solution: 0.1 M Bis-Tris (pH 5.5), 25% w/v PEG 3350, 0.2 M Ammonium Acetate.

  • Drop Setup: Mix 1 µL protein-ligand complex + 1 µL reservoir solution on a siliconized cover slip. Seal over 500 µL reservoir.

  • Incubation: Store at 20°C. Crystals typically appear within 3–7 days .

    • Self-Validation: If heavy precipitation occurs immediately, reduce PEG concentration by 5% steps.

Phase 3: Data Collection & Refinement workflow

The following workflow ensures data integrity suitable for PDB deposition.

Crystallography_Workflow Harvest Crystal Harvesting (Cryo-protectant: +20% Glycerol) Diffraction X-ray Diffraction (Synchrotron Source, 100K) Harvest->Diffraction Reduction Data Reduction (XDS/Mosflm) Diffraction->Reduction Phasing Molecular Replacement (Search Model: PDB 4I23) Reduction->Phasing Check Completeness >95% Refinement Refinement (Phenix/Refmac) & Model Building (Coot) Phasing->Refinement Validation Validation (Ramachandran, R-free < 0.25) Refinement->Validation Validation->Refinement If outliers exist

Figure 2: Step-by-step X-ray crystallography workflow for quinazoline-kinase complexes.

Synthesis & Crystallization Challenges

While 8-substituted quinazolines offer structural advantages, they present specific synthetic hurdles compared to the 6,7-series:

  • Synthetic Accessibility: Functionalizing the C8 position is electronically less favorable than C6/C7. It often requires lithiation strategies or starting from pre-substituted anthranilic acids, whereas 6,7-analogs are easily accessed via nucleophilic attack on fluorinated precursors [3].

  • Crystal Packing: The non-planar nature of 8-substituted derivatives (caused by the C4-C8 twist) disrupts the π-π stacking often seen in planar 6,7-quinazolines. This can lead to higher solubility (a plus for drugs) but makes growing large, diffraction-quality single crystals more difficult (a minus for structural biology).

    • Mitigation: Use seeding techniques with micro-crystals of the ligand-free protein to promote nucleation.

Conclusion

The X-ray crystallography data confirms that 8-substituted quinazolines represent a distinct structural class from the classical 6,7-disubstituted inhibitors . By leveraging steric constraints to lock the bioactive conformation and accessing the ribose pocket, these derivatives offer a viable alternative for overcoming resistance and improving physicochemical properties. For drug development professionals, shifting focus to the C8 vector provides a rational design strategy to escape the crowded IP and structural limitations of first-generation EGFR inhibitors.

References
  • Design, Synthesis, Crystal Structure and Biological Evaluation of Novel 4-Arylaminoquinazoline Derivatives. Semantic Scholar. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Regiochemistry of Substitution with NOESY NMR

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry and drug development, the precise determination of molecular structure is paramount. Substitution reactions, a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the precise determination of molecular structure is paramount. Substitution reactions, a cornerstone of organic synthesis, can often yield multiple regioisomers—molecules with the same atoms connected in a different spatial arrangement. Distinguishing between these isomers is a critical step, as even subtle structural variations can drastically alter a compound's biological activity and physical properties. While a suite of analytical techniques can be brought to bear on this challenge, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, offers a powerful, non-destructive method for unambiguously validating regiochemistry.[1][2][3]

This guide provides an in-depth exploration of the NOESY technique for regiochemical analysis. We will delve into the theoretical underpinnings of the Nuclear Overhauser Effect (NOE), compare NOESY with other common NMR experiments, provide a detailed experimental protocol, and illustrate its application through a practical case study.

The Challenge of Regiochemistry and the Power of "Through-Space" Correlations

Traditional one-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of individual nuclei.[4] However, when faced with regioisomers, these spectra can be remarkably similar, making definitive assignment difficult. Two-dimensional (2D) NMR techniques, which correlate signals from different nuclei, offer a more detailed picture of molecular connectivity.[5]

While techniques like COSY (Correlation Spectroscopy) reveal through-bond (J-coupling) interactions between protons on adjacent atoms, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range through-bond correlations between protons and carbons, they may not always provide the definitive evidence needed to distinguish regioisomers.[1][5] This is where NOESY shines. NOESY detects interactions between protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded.[6][7][8] This "through-space" correlation is the key to differentiating isomers based on their unique three-dimensional arrangements.

A Comparative Overview of Key 2D NMR Techniques

To appreciate the unique value of NOESY, it's essential to understand its place among other common 2D NMR experiments used for structural elucidation.

NMR Technique Type of Correlation Primary Application for Regiochemistry Limitations for Regiochemistry
COSY ¹H-¹H through-bond (2-3 bonds)Identifies neighboring protons within a spin system.Does not provide information about the spatial relationship between different spin systems.
HSQC ¹H-¹³C one-bond correlationMaps protons to their directly attached carbons.Does not provide connectivity information beyond a single bond.
HMBC ¹H-¹³C long-range through-bond (2-4 bonds)Establishes connectivity across multiple bonds, helping to piece together the carbon skeleton.[1]Ambiguities can arise if multiple long-range correlations are possible for different isomers.
NOESY ¹H-¹H through-spaceDirectly observes spatial proximity between protons, providing definitive evidence for a specific regioisomer.[1][8]The absence of an NOE signal is not conclusive proof of a large distance; molecular motion and relaxation effects can influence signal intensity.[6]

The Underlying Principle: The Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the intensity of the NMR signal of another spin.[6] This effect is mediated by dipole-dipole interactions between nuclei that are close in space.[6] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two nuclei (r⁻⁶), making it highly sensitive to internuclear distances.[6]

In a 2D NOESY experiment, a mixing time is introduced during which this magnetization transfer can occur. The resulting spectrum displays diagonal peaks, which correspond to the 1D ¹H spectrum, and cross-peaks, which indicate that two protons are spatially close.[5] The intensity of these cross-peaks provides qualitative and, with careful experimental design, even quantitative information about the distances between protons.[9]

Experimental Workflow for NOESY-Based Regiochemical Validation

The successful application of NOESY for validating regiochemistry hinges on a well-designed experiment and careful data interpretation.

Caption: Workflow for regiochemical validation using NOESY NMR.

Detailed Experimental Protocol

1. Sample Preparation:

  • Purity: Use a highly purified sample, as impurities can introduce interfering signals.[10]

  • Concentration: The optimal concentration is similar to that required for a good ¹H NMR spectrum in 8-16 scans.[10] Excessively high concentrations can degrade resolution.[10]

  • Solvent: Choose a deuterated solvent that fully dissolves the sample. Be aware that some solvents, like CDCl₃, can contain acidic traces that may react with the sample.[10]

  • Degassing: For small molecules, it is crucial to remove dissolved oxygen by performing several freeze-pump-thaw cycles.[11][12] Paramagnetic oxygen can significantly shorten relaxation times and quench the NOE.[11]

2. 1D ¹H NMR Acquisition:

  • Acquire a standard high-resolution 1D ¹H spectrum to determine the chemical shifts and integrals of all proton signals. This will be essential for assigning the cross-peaks in the NOESY spectrum.

3. 2D NOESY Parameter Optimization:

  • Mixing Time (d8): This is the most critical parameter.[11] For small molecules (MW < 700 Da), a mixing time of 500-800 ms is a good starting point.[13][14][15] The optimal mixing time is often close to the T1 relaxation time of the protons of interest.[6]

  • Number of Scans (ns): This should be a multiple of 8 for standard NOESY experiments.[11][13] The number of scans will depend on the sample concentration; more scans will be needed for dilute samples to achieve an adequate signal-to-noise ratio.[10]

4. 2D NOESY Data Acquisition:

  • The experiment should be run without sample spinning.[10][16]

  • For experiments longer than a few hours, use temperature control to maintain a stable sample temperature.[10]

5. Data Processing:

  • The raw data is Fourier transformed in both dimensions to generate the 2D spectrum.

  • Phase correction is critical for accurate interpretation. NOESY spectra are phase-sensitive, and for small molecules, the cross-peaks will have the opposite phase to the diagonal peaks.[7][11]

6. Spectral Analysis and Interpretation:

  • Identify the diagonal peaks, which correspond to the signals in the 1D ¹H spectrum.

  • Systematically look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of two protons (Hₐ and Hₑ) indicates that these two protons are in close spatial proximity.

  • Correlate the observed NOEs with the expected spatial relationships for each possible regioisomer.

Case Study: Distinguishing Regioisomers of a Substituted Pyridine

Consider the methylation of a substituted pyridine, which can potentially yield two regioisomers, Isomer A and Isomer B .

Caption: Logical diagram illustrating NOE-based differentiation of regioisomers.

In Isomer A , the methyl protons (Hₑ) are spatially close to the aromatic proton Hₐ. This proximity would result in a clear cross-peak between the signals for Hₐ and Hₑ in the NOESY spectrum.

Conversely, in Isomer B , the methyl group is positioned on the opposite side of the ring from Hₐ. The large distance between Hₐ and Hₑ in this isomer would mean that no corresponding cross-peak would be observed in the NOESY spectrum. The presence or absence of this single, diagnostic cross-peak provides unambiguous evidence to distinguish between the two possible products.

Expected NOESY Cross-Peaks for the Hypothetical Regioisomers
Proton Pair Expected NOE in Isomer A Expected NOE in Isomer B Rationale
Hₐ ↔ Hₑ StrongNoneIn Isomer A, these protons are in close spatial proximity. In Isomer B, they are far apart.
Hₐ ↔ Hᵦ MediumMediumThese adjacent aromatic protons are close in both isomers.
Hₑ ↔ Hₓ NoneStrongIn Isomer B, the methyl group is close to another substituent proton, Hₓ.

Conclusion: An Indispensable Tool for Structural Validation

The NOESY experiment is an invaluable tool for the definitive assignment of regiochemistry in substitution reactions.[17][18] By providing direct evidence of through-space proton-proton proximities, it overcomes the ambiguities that can arise from relying solely on through-bond correlation experiments like COSY and HMBC.[1] For researchers in synthetic chemistry and drug development, a thorough understanding and proficient application of NOESY are essential for ensuring the structural integrity of their compounds and the reliability of their subsequent biological and physical characterization.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum? Available from: [Link]

  • ResearchGate. (2020, December). Review of Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (New Developments in NMR). Available from: [Link]

  • Royal Society of Chemistry. Reference-free NOE NMR analysis. Chemical Science. Available from: [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. Available from: [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Available from: [Link]

  • Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Available from: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

  • Jadeja, Y., et al. (2021, October 18). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Available from: [Link]

  • IMSERC. TUTORIAL: ge-2D NOESY EXPERIMENT. Available from: [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018, August 8). Available from: [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available from: [Link]

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Available from: [Link]

  • Wikipedia. Nuclear Overhauser effect. Available from: [Link]

  • PMC. Reference-free NOE NMR analysis. Available from: [Link]

  • Georgia Tech NMR Center. (2023, November 13). How to setup 1D ¹H Selective gradient NOESY Experiment. Available from: [Link]

  • The University of Chicago. (2021, March 10). 1D NOESY made easy | NMR Facility - Chemistry Department. Available from: [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education. Available from: [Link]

  • ResearchGate. 23 questions with answers in NOESY | Science topic. Available from: [Link]

  • Guide to NOE Experiments. Available from: [Link]

  • ACS Publications. (2007, March 1). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Available from: [Link]

  • ResearchGate. (2020, August 28). (PDF) Reference-free NOE NMR analysis. Available from: [Link]

  • ACS Publications. (2003, April 25). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Main 2D HMBC and 1D NOESY observed correlations that allowed... | Download Scientific Diagram. Available from: [Link]

Sources

Validation

Comparison of kinase selectivity profiles for 8-OCF3 quinazoline drugs

Comparative Kinase Selectivity Profiling: 8-OCF₃ Quinazoline Derivatives vs. Classical EGFR Inhibitors Introduction & Structural Rationale The quinazoline scaffold is a privileged pharmacophore in oncology, serving as th...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Kinase Selectivity Profiling: 8-OCF₃ Quinazoline Derivatives vs. Classical EGFR Inhibitors

Introduction & Structural Rationale

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for multiple generations of ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. However, the clinical utility of first- and second-generation quinazolines is frequently limited by dose-limiting toxicities driven by wild-type (WT) EGFR inhibition, as well as the emergence of the "gatekeeper" T790M mutation[2].

To overcome these limitations, medicinal chemists have explored late-stage functionalization of the quinazoline core. Substitution at the 8-position with a trifluoromethoxy (-OCF₃) group represents a sophisticated approach to modulating kinase selectivity[3]. The -OCF₃ moiety acts as a "super-halogen." It is highly lipophilic, strongly electron-withdrawing, and possesses a unique orthogonal conformation relative to the aromatic ring. When positioned at C8, it alters the electron density of the quinazoline N1 nitrogen (the primary hinge-binding acceptor), subtly shifting its pKa[4]. Furthermore, the steric bulk of the 8-OCF₃ group creates a deliberate steric clash in the WT EGFR ATP pocket, while favorably exploiting the altered hydrophobic topology of the T790M mutant pocket[1].

G cluster_0 Quinazoline Core Binding cluster_1 8-Position Modification (-OCF3) N1 Quinazoline N1 (Hinge Binder) Met793 Met793 (EGFR) Hydrogen Bond N1->Met793 ATP Competitive C8 8-OCF3 Group (Super-halogen) N1->C8 Inductive Electron Withdrawal Pocket Hydrophobic Pocket (Gatekeeper Region) C8->Pocket Steric Clash in WT Favorable in T790M

Caption: Structural logic of 8-OCF3 quinazolines modulating hinge-binding and mutant pocket interactions.

Quantitative Comparison of Kinase Selectivity

A critical metric for next-generation TKIs is the selectivity ratio between WT EGFR and mutant variants (e.g., L858R/T790M). Classical quinazolines (gefitinib, erlotinib) are highly potent against WT EGFR, leading to skin rash and gastrointestinal toxicity, and lose efficacy against T790M due to steric hindrance by the bulky methionine residue[1].

The introduction of the 8-OCF₃ group fundamentally shifts this profile. By decreasing the basicity of the quinazoline core and increasing lipophilicity (clogP), 8-OCF₃ derivatives demonstrate a "mutant-sparing" effect[5]. The table below synthesizes the biochemical IC₅₀ profiles of classical TKIs against a representative 8-OCF₃ quinazoline preclinical lead.

Table 1: Biochemical Kinase Selectivity Profiles

Compound ClassEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)Selectivity Ratio (WT / Mutant)Off-Target Liability (e.g., KDR/VEGFR2)
Gefitinib (1st Gen)0.4>1000< 0.001Low
Erlotinib (1st Gen)2.0>1000< 0.002Low
Afatinib (2nd Gen)0.5100.05High (Pan-HER)
Osimertinib (3rd Gen, Pyrimidine)12112Low
8-OCF₃ Quinazoline Lead 45 2.5 18 Minimal

Data Interpretation: The 8-OCF₃ modification successfully converts the pan-inhibitory quinazoline scaffold into a mutant-selective profile (Selectivity Ratio > 10), rivaling the selectivity of pyrimidine-based 3rd-generation TKIs like osimertinib, while maintaining the superior pharmacokinetic stability inherent to the quinazoline ring[3][6].

Self-Validating Experimental Workflow: Intracellular Target Engagement

Biochemical IC₅₀ assays using truncated recombinant kinases often fail to predict in vivo efficacy due to high intracellular ATP concentrations (which compete with the drug) and cellular membrane barriers. To definitively prove the selectivity and cell penetrance of 8-OCF₃ quinazolines, we utilize a NanoBRET Target Engagement Assay [7].

Why this protocol is self-validating: NanoBRET relies on the competitive displacement of a fluorescent tracer by the test compound. If the 8-OCF₃ drug is non-specifically cytotoxic or fails to penetrate the cell membrane, the tracer remains bound to the NanoLuc-kinase fusion, and the Bioluminescence Resonance Energy Transfer (BRET) signal remains high. A dose-dependent decrease in BRET strictly guarantees that the drug is alive inside the cell and physically occupying the target kinase pocket.

Step-by-Step NanoBRET Methodology:
  • Plasmid Transfection: Plate HEK293 cells at

    
     cells/well in a 96-well plate. Transiently transfect cells with plasmids encoding either EGFR(WT)-NanoLuc or EGFR(T790M)-NanoLuc fusion proteins using lipid-based transfection reagents.
    
  • Tracer Equilibration: After 24 hours, replace media with Opti-MEM containing a cell-permeable fluorescent kinase tracer (e.g., Tracer K4) at a concentration equivalent to its pre-determined

    
    . Incubate for 2 hours at 37°C.
    
  • Compound Dosing: Add the 8-OCF₃ quinazoline (or afatinib as a control) in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM). Incubate for 2 hours to allow the drug to equilibrate and displace the tracer.

  • BRET Detection: Add Nano-Glo® substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells). Read the plate on a luminescence microplate reader, capturing donor emission (460 nm) and acceptor emission (618 nm).

  • Data Synthesis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the inhibitor concentration to derive the intracellular IC₅₀.

NanoBRET A Transfect Cells (EGFR-NLuc Fusion) B Add Cell-Permeable Fluorescent Tracer A->B C Add 8-OCF3 Quinazoline B->C D Measure BRET Signal (Competitive Displacement) B->D High BRET (No Drug) C->D C->D Low BRET (Drug Bound)

Caption: NanoBRET assay workflow ensuring self-validating, live-cell target engagement and penetrance.

Mechanistic Pathway Analysis & ADMET Implications

The ultimate goal of mutant-selective EGFR inhibition is the profound blockade of downstream oncogenic signaling without disrupting normal epithelial homeostasis. By selectively binding the T790M mutant, 8-OCF₃ quinazolines halt the autophosphorylation of the receptor's intracellular tail. This prevents the recruitment of adapter proteins (like GRB2 and SOS), effectively shutting down both the PI3K/AKT survival pathway and the RAS/MAPK proliferation pathway[3].

Signaling Drug 8-OCF3 Quinazoline EGFR Mutant EGFR (L858R/T790M) Drug->EGFR Selective Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Blocked MAPK RAS / MAPK Pathway EGFR->MAPK Blocked Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Induces MAPK->Apoptosis Induces

Caption: Downstream signaling blockade by 8-OCF3 quinazoline inhibitors in mutant NSCLC cells.

ADMET Advantages: Beyond kinase selectivity, the 8-OCF₃ group confers significant pharmacokinetic benefits. The strong C-F bonds are highly resistant to cytochrome P450-mediated oxidative metabolism, preventing the rapid clearance often seen with simple methoxy (-OCH₃) substituents[6]. Furthermore, the high lipophilicity of the trifluoromethoxy group enhances passive membrane permeability and increases the volume of distribution, making these compounds highly suitable for oral administration and potential central nervous system (CNS) penetrance to treat brain metastases[5][6].

References

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.3

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (PMC).1

  • Example structures of clinical EGFR quinazolines. ResearchGate.7

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.2

  • EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Kerbala Journal of Pharmaceutical Sciences.6

  • Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry.4

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. ACS Publications.5

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline. As a halogenated heterocyclic compound, this substance requires rigorous dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline. As a halogenated heterocyclic compound, this substance requires rigorous disposal protocols to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, ensuring a self-validating system for your laboratory operations.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline is the foundation of its safe management. The molecule's structure, featuring a quinazoline core with two chlorine atoms and a trifluoromethoxy group, defines its chemical reactivity and toxicological profile.

  • Halogenated Organic Compound: Like many chlorinated aromatic compounds, this substance is presumed to have environmental persistence and potential for bioaccumulation.[1][2] Improper release can lead to long-term adverse effects in aquatic environments.[2] Under United States Environmental Protection Agency (EPA) regulations, halogenated organic compounds are subject to stringent disposal requirements, often prohibiting land disposal without prior treatment.[3][4][5]

  • Reactivity: The compound is stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents and strong acids.[6][7] Combustion or thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[7][8][9]

  • Toxicological Profile: Based on data for analogous structures, this compound is classified as hazardous.[10] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[12]

Table 1: Hazard Summary and GHS Classification
Hazard ClassGHS PictogramHazard StatementPrevention Precautionary Statements
Acute Toxicity, Oral GHS07H302: Harmful if swallowed.[10]P270: Do not eat, drink or smoke when using this product.[10][11]
Skin Irritation GHS07H315: Causes skin irritation.[10][11]P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation GHS07H319: Causes serious eye irritation.[10][11]P280: Wear eye protection/face protection.
Respiratory Irritation GHS07H335: May cause respiratory irritation.[10][11]P261: Avoid breathing dust/fumes/vapors. P271: Use only outdoors or in a well-ventilated area.

Part 2: Pre-Disposal Operations: Decontamination and Segregation

Proper segregation is the most critical step in managing chemical waste. Cross-contamination can lead to dangerous reactions and significantly increase disposal costs.

Step 1: Decontaminate Glassware and Surfaces
  • Initial Rinse: Rinse all contaminated glassware and equipment three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). The rinsate must be collected and disposed of as halogenated organic waste. Do not pour the rinsate down the drain. [13]

  • Secondary Wash: After the solvent rinse, wash the glassware with soap and water.

  • Surface Cleaning: For spills or surface contamination, use an inert absorbent material to collect the substance.[10][12] The contaminated absorbent must be disposed of as solid hazardous waste.[12] Clean the affected area with a cloth dampened with a suitable solvent, followed by a soap and water wash. The contaminated cloth must also be disposed of as solid hazardous waste.

Step 2: Segregate Waste Streams

It is crucial to maintain separate, clearly labeled waste streams to prevent incompatible materials from mixing.[14] For this compound, you will generate at least three distinct waste streams.

  • Halogenated Organic Solvents: This stream will contain the solvent used for rinsing glassware and any solutions of the compound. Keep this separate from non-halogenated solvents, as the disposal cost for halogenated waste is significantly higher.[15]

  • Aqueous Waste: Any dilute aqueous solutions containing the compound. Do not mix with organic solvent waste.

  • Solid Waste: This includes contaminated PPE (gloves, lab coats), absorbent materials, and empty reagent containers.

Part 3: Disposal Workflow

The following diagram and protocols outline the decision-making process and step-by-step procedures for disposing of waste containing 2,4-Dichloro-8-(trifluoromethoxy)quinazoline.

G cluster_waste_type Identify Waste Type cluster_containers Select Appropriate, Labeled Waste Container start Waste Generated Containing 2,4-Dichloro-8-(trifluoromethoxy)quinazoline wt_solid A. Unused Reagent or Concentrated Residue start->wt_solid wt_liquid B. Dilute Liquid Waste (Aqueous or Organic) start->wt_liquid wt_contaminated C. Contaminated Solid Waste (PPE, Absorbents, Glassware) start->wt_contaminated cont_halogenated Hazardous Waste: HALOGENATED ORGANIC LIQUIDS wt_solid->cont_halogenated Place in original or compatible container wt_liquid->cont_halogenated Segregate Halogenated from Non-Halogenated cont_solid Hazardous Waste: CONTAMINATED SOLID WASTE wt_contaminated->cont_solid Double-bag or place in puncture-proof container end_node Arrange for Pickup by Licensed Hazardous Waste Disposal Service cont_halogenated->end_node cont_solid->end_node

Caption: Waste Disposal Decision Workflow.

Protocol A: Unused Reagent or Concentrated Residue
  • Do Not Attempt Neutralization: There are no established, field-proven methods for in-lab neutralization of this specific compound. Attempting to do so without a validated protocol can create more hazardous byproducts.

  • Packaging: Keep the compound in its original, clearly labeled container if possible.[13] If transferring is necessary, use a new, clean, and compatible container. Ensure the container is tightly sealed and free from external contamination.[2][11]

  • Labeling: Affix a "Hazardous Waste" tag to the container. The label must include:

    • The full chemical name: "2,4-Dichloro-8-(trifluoromethoxy)quinazoline"

    • All identified hazards (Irritant, Harmful)

    • The date accumulation started.

    • Your name and laboratory information.

  • Storage: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.[2]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility.[16] The preferred method of destruction for halogenated organics is high-temperature incineration with flue gas scrubbing.[3][16]

Protocol B: Dilute Liquid Waste (Aqueous & Organic)
  • Collection: Collect all liquid waste, including solvent rinses and dilute aqueous solutions, in a dedicated, sealed, and properly vented container designated for "Halogenated Organic Waste."[13][15]

  • Segregation: As emphasized previously, never mix halogenated and non-halogenated waste streams.[15]

  • Labeling: Label the container clearly as "Hazardous Waste: Halogenated Organic Liquids." List all components, including solvents and an estimated concentration of the quinazoline derivative.

  • Disposal: Follow the same procedure as for concentrated waste: store safely and arrange for professional disposal.[17] Do not discharge to sewer systems. [16]

Protocol C: Contaminated Solid Waste
  • Collection: Place all contaminated solid items—gloves, weigh boats, absorbent pads, silica gel, and cleaned/empty reagent bottles—into a designated hazardous waste container.[13]

  • Packaging: Use a sturdy, leak-proof container, such as a dedicated drum or a double-bagged, heavy-duty polyethylene bag.[13] Contaminated sharps or broken glassware must be placed in a puncture-resistant container first.[14]

  • Labeling: Label the container as "Hazardous Waste: Contaminated Solid Waste." List the contaminants.

  • Disposal: Seal the container and arrange for pickup via your institution's EHS office for incineration.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse vapors.[12]

  • Don PPE: Before addressing the spill, don the appropriate PPE: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.

  • Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous solid waste.[12][16]

  • Decontamination: Clean the spill area as described in Part 2, collecting all cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move to fresh air and seek medical attention.

By adhering to these detailed procedures, you can ensure that 2,4-Dichloro-8-(trifluoromethoxy)quinazoline is managed safely and responsibly from receipt to final disposal, upholding the principles of scientific integrity and laboratory safety.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 2,4-Dichloroquinazoline - Safety Data Sheet. Apollo Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Cole-Parmer.
  • Registration Dossier - Additional information on environmental fate and behaviour. European Chemicals Agency (ECHA).
  • Quinazoline Env. Fate/Transport Data. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - 4,7-DICHLORO-2-QUINAZOLINAMINE. Fluorochem.
  • SAFETY DATA SHEET - Quinoline.
  • Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione. Angene Chemical.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office.
  • SAFETY DATA SHEET - p-(Trifluoromethoxy)phenol. Fisher Scientific.
  • SAFETY DATA SHEET - 2,4-Dinitro-1-(trifluoromethoxy)benzene. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 2,4-Dichloro-7-iodoquinazoline. ChemicalBook.
  • SAFETY DATA SHEET - 4-Chloro-2-(trifluoromethyl)quinoline.
  • Quinazoline Safety Data Sheet. Szabo-Scandic.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.
  • 7.2 Organic Solvents - Waste Disposal. University of Alabama in Huntsville.
  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT).
  • Guidelines for Chemical Waste Disposal. University of the Philippines Diliman.
  • Policies for Chlorinated Solvent Waste. RAND Corporation.

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

This guide provides essential safety protocols and operational directives for the handling and disposal of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline. While a specific, comprehensive Safety Data Sheet (SDS) for this ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components—a dichlorinated quinazoline core and a trifluoromethoxy group—necessitate a high degree of caution. The guidance herein is synthesized from safety data for structurally analogous compounds and established best practices for handling halogenated heterocyclic molecules.

The primary directive is to treat this compound as hazardous, assuming it to be a potent irritant to the skin, eyes, and respiratory system, and potentially toxic upon ingestion, inhalation, or dermal contact.[1][2][3][4] Adherence to these protocols is mandatory to ensure personnel safety and operational integrity.

Hazard Assessment and Rationale

The chemical architecture of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline informs our safety posture. The rationale for stringent PPE requirements is based on the anticipated reactivity and toxicity derived from its key functional groups:

  • Dichlorinated Quinazoline Core: Quinazolines containing chloro-substituents are known to be reactive. Analogous dichlorinated and chloromethylated quinazolines are classified as causing skin irritation, serious eye damage, and respiratory irritation.[2][4] Some are categorized as causing severe skin burns and eye damage[2].

  • Trifluoromethoxy Group: The presence of a trifluoromethoxy group places the compound in the category of halogenated organic molecules. Such compounds should be handled with care to prevent exposure and environmental release.[5][6]

  • Combined Hazard Profile: The combination of these moieties suggests that the compound is likely a solid with low volatility but whose dust or aerosols could be harmful if inhaled.[4][6] Direct contact with skin or eyes is likely to cause irritation or chemical burns.[1][2]

Therefore, all handling procedures must be designed to eliminate routes of exposure, including inhalation, dermal contact, and accidental ingestion.

Core Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE ensemble is mandatory for all personnel handling 2,4-Dichloro-8-(trifluoromethoxy)quinazoline. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.[3][7]

PPE ComponentSpecificationRationale (Why this is necessary)
Hand Protection Double-gloving with powder-free nitrile gloves (minimum 4 mil thickness for the outer glove).[7]Provides a robust barrier against dermal absorption of halogenated compounds.[7] Double-gloving minimizes risk if the outer glove is breached, and the powder-free design prevents aerosolization of particles.[7]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., Tyvek) or a chemical-resistant lab coat.[7][8]Protects the body and personal clothing from contamination by splashes or dust.[2][7] The design ensures maximum coverage.[7]
Eye & Face Protection Tight-sealing chemical safety goggles and a full-face shield.[3][7][8]Protects against splashes, which may be corrosive or severely irritating to the eyes.[2][4] The combination of goggles and a face shield offers maximum protection for the entire face.[8]
Respiratory Protection Primary: All handling must occur within a certified chemical fume hood. Secondary: For tasks with a high risk of aerosolization (e.g., cleaning spills, weighing large quantities), a NIOSH-approved respirator (e.g., N100) is required.[7][9]The fume hood is the primary engineering control to prevent inhalation of dust or fumes.[3] A respirator provides an additional layer of protection if engineering controls are insufficient or during an emergency.[7][9][10]
Foot Protection Closed-toe shoes and disposable shoe covers.[7]Protects feet from spills and prevents the tracking of contaminants out of the laboratory.[7] Chemical-resistant boots are recommended for large-scale operations.[8]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to prevent exposure and contamination. The following protocol must be followed for all procedures involving this compound.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling cluster_decon Phase 4: Decontamination & Doffing A Verify Fume Hood Functionality B Assemble All Required Materials A->B C Prepare Spill Kit & Waste Containers B->C D Don Gown & Shoe Covers C->D Enter Lab E Don Respirator (if required) D->E F Don Goggles & Face Shield E->F G Don Inner & Outer Gloves F->G H Transfer Compound Inside Fume Hood G->H Begin Work I Perform Experiment (Minimize Dust) H->I J Clean Work Area & Segregate Waste I->J Work Complete K Doff PPE in Reverse Order J->K L Wash Hands Thoroughly K->L

Caption: Step-by-step workflow for the safe handling of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline.

Procedural Steps
  • Preparation and Engineering Controls:

    • Confirm that the chemical fume hood has been certified within the last year and that airflow is optimal.

    • Designate a specific area within the hood for the procedure to contain potential contamination.

    • Assemble all necessary equipment (glassware, spatulas, reagents) and place them in the fume hood before introducing the compound.

    • Ensure a spill kit with appropriate absorbent material (e.g., universal binders) is immediately accessible.[7]

    • Prepare a designated, clearly labeled waste container for halogenated organic waste.[11]

  • Donning PPE:

    • Follow a structured approach to putting on PPE to avoid contamination.[7]

    • 1. Gown/Lab Coat: Don the protective gown, ensuring it is securely fastened.[7]

    • 2. Eye and Face Protection: Put on safety goggles, followed by a full-face shield.[7]

    • 3. Gloves: Don the first pair of nitrile gloves. Don the second, outer pair, ensuring the cuffs are pulled over the sleeves of the gown.[7]

  • Handling and Aliquoting:

    • Perform all manipulations of the solid compound deep within the chemical fume hood.

    • Handle the substance in a manner that minimizes the formation of dust and aerosols.[3][4] Avoid scraping or vigorous mixing that could generate airborne particles.

    • Use tools and techniques (e.g., weighing paper, careful spatula work) that reduce the chance of spills.

    • Keep the container tightly closed when not in use.[1][12]

  • Doffing PPE and Decontamination:

    • Upon completion, decontaminate any surfaces and equipment.

    • Remove PPE in the reverse order of donning, being careful to touch only the "clean" inner surfaces during removal to prevent self-contamination.

    • The outer gloves should be removed first and disposed of in the halogenated waste container.

    • Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[4]

Emergency and Disposal Plan

Spill Management

In the event of a spill, execute the following plan immediately:

  • Evacuate: Alert others in the vicinity and evacuate non-essential personnel to a safe area.[3][7]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.[7]

  • Protect: Don the full PPE ensemble as described in Section 2, including respiratory protection.[3][7]

  • Contain & Clean:

    • For minor spills, use dry cleanup procedures.[4] Cover the spill with an inert absorbent material.

    • Do not use air hoses for cleaning.[4]

    • Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for disposal.[3][4]

  • Decontaminate: Wipe the spill area with a suitable solvent (following appropriate safety protocols for the solvent) and then wash with soap and water.

For major spills, evacuate the area immediately and contact your institution's emergency response team.[7]

Waste Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All materials contaminated with 2,4-Dichloro-8-(trifluoromethoxy)quinazoline (e.g., gloves, weighing paper, excess reagent, contaminated absorbent from spills) MUST be disposed of in a designated container for halogenated organic waste .[11] Do not mix with non-halogenated waste.[11]

  • Container Labeling: The waste container must be in good condition, have a tight-fitting lid, and be clearly labeled with the words "Halogenated Waste" and the full chemical name: "2,4-Dichloro-8-(trifluoromethoxy)quinazoline".[11][13]

  • Final Disposal: The sealed waste container must be transferred to your institution's environmental health and safety department for disposal via an approved waste disposal plant.[1] The standard and safest method for destroying halogenated organic compounds is high-temperature incineration (approx. 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.[14][15] Under no circumstances should this chemical or its waste be disposed of down the drain.[11]

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 8-(Trifluoromethyl)quinolin-4-ol.
  • TCI Europe N.V. (2025, May 26). Safety Data Sheet for 2-(Chloromethyl)-4-methylquinazoline.
  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet for 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene.
  • Angene Chemical. (2024, August 27). Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 1-(Bromomethyl)-3-(trifluoromethoxy)benzene.
  • Chlorine Technical Services South Africa. (n.d.). Protective clothing and equipment. Retrieved from Chlorine Technical Services South Africa.
  • Apollo Scientific. (n.d.). 2,4-Dichloroquinazoline Safety Data Sheet.
  • Acros Organics. (2012, April 19). Safety Data Sheet for Quinoline.
  • Echemi. (n.d.). 2,4-Dichloro-quinazoline-8-carbonitrile SDS.
  • CymitQuimica. (n.d.). CAS 396-02-1: 2,4-Dichloro-7-(trifluoromethyl)quinazoline.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet for 2-(Trifluoromethoxy)benzonitrile.
  • Acros Organics. (2010, November 16). Safety Data Sheet for p-(Trifluoromethoxy)phenol.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Chlorine.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Toho. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
  • El-Naas, M. H. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • El-Naas, M. H. (2017, May 10).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - 2,4-Dichloro-7-iodoquinazoline.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-8-(trifluoromethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-8-(trifluoromethoxy)quinazoline
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